Diethyl butylmalonate

Catalog No.
S1493477
CAS No.
133-08-4
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl butylmalonate

CAS Number

133-08-4

Product Name

Diethyl butylmalonate

IUPAC Name

diethyl 2-butylpropanedioate

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3

InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)OCC)C(=O)OCC

Synonyms

2-butylpropanedioic Acid 1,3-Diethyl Ester; Butylmalonic Acid Diethyl Ester; Butylpropanedioic Acid Diethyl Ester; Diethyl 2-Butylmalonate; Diethyl Butylmalonate; Diethyl n-Butylmalonate; Diethyl α-Butylmalonate; Ethyl Butylmalonate; NSC 4565

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC

diethyl butylmalonate structure C11H20O4

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Identification

Diethyl butylmalonate (DBM), with the CAS Registry Number 133-08-4, is an organic compound with the linear formula C₁₁H₂₀O₄ [1] [2]. It is classified as a malonic acid ester and serves as a versatile building block in organic synthesis [3].

The table below summarizes its key identifying information and physical properties [4] [2] [3]:

Property Value / Description
IUPAC Name Diethyl 2-butylpropanedioate
CAS Registry Number 133-08-4
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Physical Form Clear, colorless liquid
Boiling Point 235–240 °C (lit.)
Density 0.983 g/mL at 25 °C
Refractive Index n20D 1.4224 [5]
Flash Point 201 °F (94 °C)
Storage Conditions Sealed in a dry container at room temperature

Synthesis and Experimental Protocols

DBM can be synthesized through several routes. The following sections detail two key methods: a classic alkylation and a modern industrial preparation.

Classic Synthesis via Grignard Addition

A high-yielding, classic synthesis involves a two-step process starting from diethyl malonate, as reported in Organic Syntheses [5]. This method is renowned for its high purity and yield but requires handling highly reactive and moisture-sensitive reagents.

The following diagram illustrates the two-step reaction workflow:

G cluster_1 Step A: Knoevenagel Condensation cluster_2 Step B: Grignard Conjugate Addition DEM Diethyl Malonate ProductA Diethyl Isopropylidenemalonate DEM->ProductA ZnCl₂ catalyst Heat, Reflux 20-24h Acetone Acetone Acetone->ProductA ProductB Diethyl tert-Butylmalonate ProductA->ProductB 1. MeMgI, CuCl, -5°C 2. H⁺ Workup MeMgI Methylmagnesium Iodide MeMgI->ProductB CuCl Copper(I) Chloride CuCl->ProductB Catalyst

Synthesis of Diethyl tert-butylmalonate via Grignard Addition

Detailed Experimental Procedure [5]:

  • Step A: Synthesis of Diethyl Isopropylidenemalonate

    • Reaction Setup: A 2-liter flask is equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube.
    • Reagents: The flask is charged with 400 g (2.50 mol) of distilled diethyl malonate, 216 g (3.73 mol) of dried acetone, 320 g (3.14 mol) of acetic anhydride, and 50 g (0.37 mol) of anhydrous zinc chloride.
    • Reaction Execution: The solution is heated at reflux, with stirring, for 20–24 hours.
    • Workup and Purification: The cooled mixture is diluted with 300–350 mL of benzene (note: benzene is a known carcinogen; use a safer substitute like toluene in a well-ventilated hood). The dark solution is washed with four 500-ml portions of water. The combined benzene layers are concentrated using a rotary evaporator. The residue is fractionally distilled under reduced pressure to yield 231–246 g (46–49%) of the intermediate, diethyl isopropylidenemalonate, as a colorless liquid (b.p. 110–115°C at 9–10 mm Hg).
  • Step B: Synthesis of Diethyl tert-Butylmalonate

    • Reaction Setup: A dry 1-liter, three-necked flask is fitted with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet tube. An inert nitrogen atmosphere is maintained throughout the reaction.
    • Preparation of Grignard Reagent: 18.3 g (0.753 g-atom) of magnesium turnings are placed in the flask. A solution of 113.5 g (0.7993 mol) of methyl iodide in 200 ml of anhydrous diethyl ether is added dropwise with stirring to form methylmagnesium iodide.
    • Conjugate Addition: The Grignard solution is cooled to 0–5°C with an ice–salt bath. Then, 1.0 g (0.010 mol) of copper(I) chloride is added as a catalyst. A solution of 100 g (0.500 mol) of diethyl isopropylidenemalonate in 100 ml of anhydrous ether is added dropwise with stirring over 80–90 minutes, maintaining the temperature between -5°C and 0°C.
    • Workup and Purification: After the addition is complete, the reaction mixture is stirred for another 30 minutes before being poured onto a mixture of 500–1000 g of ice and 400 ml of 10% sulfuric acid. The ether layer is separated, and the aqueous phase is extracted with ether. The combined organic layers are washed with 100 ml of saturated aqueous sodium thiosulfate (to remove any iodine), dried over magnesium sulfate, and concentrated. The residual liquid is distilled to yield 93.5–102 g (87–94%) of diethyl tert-butylmalonate as a colorless liquid (b.p. 60–61°C at 0.7 mm Hg).
Industrial Alkylation Method

A more straightforward, industrial-scale method involves the direct alkylation of diethyl malonate, as disclosed in a patent from Weifang Jingrun Chem Co., Ltd [6] [7]. This process avoids the use of costly catalysts.

Detailed Experimental Procedure [6] [7]:

  • Generation of Sodium Ethoxide: Absolute ethanol is placed in a reactor under a nitrogen atmosphere. Metallic sodium (96g) is added, and the mixture is reacted at 70–73°C for 12–15 hours to generate sodium ethoxide. Excess ethanol is removed by heating to 80–120°C.
  • Formation of Sodium Malonate Enolate: The reactor is cooled, and 600g of diethyl malonate is added dropwise to the sodium ethoxide, forming the sodium salt of diethyl malonate.
  • Alkylation: Bromobutane (approx. 600g) is added dropwise to the enolate, and the mixture is maintained at 76–84°C for 45-60 minutes to yield DBM.
  • Workup and Purification: The mixture is cooled below 60°C, and water and aqueous sodium bromide are added to remove salts. Toluene is added to remove residual water via azeotropic distillation. The crude product is then isolated via filtration and purified by rectification (distillation), yielding DBM with a purity of over 99.5% and a yield of approximately 76% [6].

Emerging Pharmacological Applications

Recent preclinical studies have revealed that DBM is a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle [8]. By inhibiting SDH, DBM prevents the accumulation of succinate, a molecule that drives pro-inflammatory responses and the production of reactive oxygen species (ROS) [8]. This mechanism underpins its potent anti-inflammatory effects, which are being explored in neurological contexts.

A 2024 study investigated the effects of DBM in a 5×FAD transgenic mouse model of Alzheimer's disease (AD) [8]. The experimental workflow and key findings of this study are summarized below:

G A Animal Model: 5xFAD Mice (4 mo. old) B Treatment: DBM (40 mg/kg) or Vehicle (PBS) i.p., 2x/week for 4 weeks A->B C Behavioral Tests B->C D Tissue Analysis C->D C1 Morris Water Maze Y-Maze Novel Object Recognition C->C1 C2 Tail Suspension Test Forced Swimming Test C->C2 E Key Findings D->E D1 Synaptic Ultrastructure (TEM) D->D1 D2 Neurite Morphology (Golgi-Cox Staining) D->D2 D3 Protein Levels (Western Blot) D->D3 D4 Neuroinflammation (Immunofluorescence, RT-qPCR) D->D4 E1 ✓ Improved Memory ✓ Reduced Depressive Behavior E->E1 E2 ✓ Preserved Synapses ✓ Increased PSD95 & BDNF E->E2 E3 ✓ Reduced Microgliosis ✓ Lowered IL-1β, IL-6, TNF-α E->E3

DBM study workflow in Alzheimer's disease mouse model [8]

Key Results from the Study [8]:

  • Behavioral Improvements: DBM-treated 5×FAD mice showed significant mitigation of cognitive deficits in tests like the Morris water maze and novel object recognition. They also exhibited reduced depressive-like behaviors in the tail suspension and forced swimming tests.
  • Neuropathological Improvements: The study found that DBM treatment attenuated the impairment of synaptic ultrastructure and neurite outgrowth in the hippocampus. This was paralleled by increased levels of key synaptic proteins, PSD95 and BDNF.
  • Anti-inflammatory Effects: DBM treatment decreased the accumulation of activated microglia and downregulated the expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in the hippocampus and amygdala.

These findings suggest that DBM, through its SDH-inhibiting and anti-inflammatory action, is a promising drug candidate for treating Alzheimer's disease-related neurodegeneration and associated neuropsychiatric symptoms [8].

Conclusion

This compound is a chemically well-defined compound with established, high-yielding synthetic routes. While it has traditionally been used as an intermediate in organic synthesis, recent research has unveiled its significant potential in pharmaceutical development, particularly as a neuroprotective and anti-inflammatory agent for complex neurodegenerative diseases like Alzheimer's. Its mechanism of action as an SDH inhibitor positions it as a compelling candidate for further investigational drug development.

References

what is diethyl butylmalonate

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Chemical Profile

The table below summarizes the key identifying information and physical properties of Diethyl butylmalonate [1] [2] [3].

Property Value / Description
CAS Registry Number 133-08-4 [1] [4] [2]
IUPAC Name Diethyl 2-butylpropanedioate [5] [2]
Molecular Formula C₁₁H₂₀O₄ [1] [2] [3]
Molecular Weight 216.27 g/mol [1] [3]
Appearance Clear, colorless liquid [1] [3]
Boiling Point 235–240 °C (lit.) [1] [3]
Density 0.983 g/mL at 25 °C (lit.) [1] [3]
Refractive Index n²⁰/D 1.422 (lit.) [1] [3]
Flash Point 201 °F (94 °C) [1] [3]
Water Solubility 330 mg/L at 20°C [1] [3]

Primary Industrial Synthesis Method

A common industrial preparation method for DBM involves the alkylation of diethyl malonate. One patented catalyst-free method is described below [5] [6].

Experimental Protocol: Catalyst-Free Preparation of DBM

This protocol uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials [5].

  • Generation of Sodium Ethoxide:

    • Absolute ethanol is placed in a reactor under a nitrogen atmosphere. Metallic sodium is added, and the reaction is carried out at 70–73°C for 12–15 hours. The reaction is: Na + C₂H₅OH → C₂H₅ONa + H₂↑ [5]
    • Ethanol is then removed by heating to 80–120°C to obtain solid sodium ethoxide [5].
  • Formation of Diethyl Malonate Sodium Salt:

    • The reactor is cooled with circulating cooling water for 30–60 minutes under a continuous nitrogen flow.
    • Diethyl malonate is slowly added dropwise to the sodium ethoxide to generate the sodium salt [5].
  • Alkylation to Form this compound:

    • Bromobutane is added to the reaction mixture, which is then maintained at 76–84°C for 0.5–1 hour [5].
    • The crude product is filtered. The filtrate is then processed, which includes adding water and sodium bromide to remove impurities, using toluene to remove residual water, and finally, distillation to isolate pure DBM [5].

Key Advantages: This method reports a yield of approximately 76.5% and a purity of over 99.5%, meeting drug quality standards without requiring a catalyst, thereby reducing production costs [5].

Emerging Therapeutic Applications and Mechanism of Action

Recent research has shifted focus from DBM's role as a synthetic intermediate to its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's Disease (AD) [7].

Preclinical Evidence in Alzheimer's Models

A 2024 study investigated the effects of DBM on 5×FAD transgenic mice, a model for AD. The key findings are summarized below [7].

Aspect Studied Experimental Method Key Finding of DBM Treatment
Cognitive Function Morris water maze, Y-maze, novel object recognition tests Effectively mitigated cognitive deficits [7]
Depressive-like Behavior Tail suspension test, forced swimming test Alleviated depression [7]
Synaptic Integrity Transmission electron microscopy, Golgi-Cox staining Attenuated synaptic ultrastructure and neurite impairment [7]
Molecular Markers Western blot, Immunofluorescence Improved deficits of PSD95 and BDNF proteins [7]
Neuroinflammation RT-qPCR, Immunofluorescence Decreased microglia accumulation and downregulated pro-inflammatory cytokines [7]
Proposed Mechanism of Action: Inhibition of Succinate Dehydrogenase

DBM is hydrolyzed in the body to form malonate, a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH) [7]. The proposed mechanism is visualized in the following diagram.

G DBM This compound (DBM) Malonate Malonate (in vivo) DBM->Malonate Hydrolysis SDH Inhibits Succinate Dehydrogenase (SDH) Malonate->SDH Competitive Inhibition Succinate Succinate Accumulation SDH->Succinate Leads to Inflammation ↓ ROS Production ↓ Pro-inflammatory Response Succinate->Inflammation Microglia Reduced Microglial Activation Inflammation->Microglia Neuroprotection Neuroprotective Effects: - Improved Synaptic Structure - Enhanced Neurite Growth - Reduced Neuroinflammation Microglia->Neuroprotection

This proposed mechanism explains the observed anti-inflammatory and neuroprotective effects: by inhibiting SDH, DBM prevents succinate accumulation and the subsequent production of reactive oxygen species (ROS), which are key drivers of pro-inflammatory responses in immune cells like microglia [7]. Reducing neuroinflammation helps preserve synaptic ultrastructure and neurite outgrowth, ultimately ameliorating cognitive deficits and depression in the AD mouse model [7].

Traditional Use as a Pharmaceutical Intermediate

Beyond its novel therapeutic potential, DBM has a well-established role in chemical synthesis. It is a key intermediate in the production of various chemicals, including:

  • Phenylbutazone: An antipyretic and analgesic drug [5] [6].
  • Peptide Deformylase Inhibitors: Reagents used in the synthesis of compounds that act against drug-resistant bacteria [1] [3].

References

diethyl butylmalonate density 1.0 g/cm3

Author: Smolecule Technical Support Team. Date: February 2026

Physical and Chemical Properties

The quantitative data for diethyl butylmalonate (CAS 133-08-4) from authoritative sources is summarized in the table below for easy comparison.

Property Value Conditions / Notes Source
Molecular Formula C₁₁H₂₀O₄ [1] [2]
Molecular Weight 216.27 g/mol 216.2741 g/mol (NIST) [2] [3]
Density 0.983 g/mL at 25 °C [1]
0.976 g/cm³ at 20 °C [4]
Boiling Point 235-240 °C [1] [3]
Melting Point 238 °C [3]
Refractive Index n²⁰/D 1.422 [1] [3]
Flash Point 94 °C (201 °F) closed cup [1] [4]
Water Solubility 330 mg/L at 20 °C [3]
Log P 3.4 at 23 °C [3]
pKa 13.47 ± 0.46 Predicted [3]

Notably, the measured density is 0.983 g/mL at 25°C [1], which is different from the 1.0 g/cm³ mentioned in your topic. The density of 0.976 g/cm³ at 20°C [4] also corroborates that the value is slightly below 1.0.

Synthesis and Experimental Protocols

This compound is primarily synthesized via a sequential alkylation process. One patent describes a catalyst-free method aimed at reducing production costs while maintaining high yield and purity suitable for pharmaceutical applications [5] [6].

Detailed Synthesis Workflow (Catalyst-Free Method)

The following diagram outlines the key stages of the synthesis process:

G Ethanol Ethanol Sodium Ethoxide Sodium Ethoxide Ethanol->Sodium Ethoxide Reaction 70-73°C, N₂ atmosphere Sodium Sodium Sodium->Sodium Ethoxide Reaction 70-73°C, N₂ atmosphere Diethyl Malonate Sodium Salt Diethyl Malonate Sodium Salt Sodium Ethoxide->Diethyl Malonate Sodium Salt Dropwise Addition Cooling water jacket Diethyl Malonate Diethyl Malonate Diethyl Malonate->Diethyl Malonate Sodium Salt Dropwise Addition Cooling water jacket This compound This compound Diethyl Malonate Sodium Salt->this compound Alkylation 76-84°C, 0.5-1h Bromobutane Bromobutane Bromobutane->this compound Alkylation 76-84°C, 0.5-1h

Synthesis workflow for this compound via catalyst-free alkylation.

Step 1: Generation of Sodium Ethoxide

  • Procedure: React metallic sodium with absolute ethanol in a nitrogen atmosphere to prevent oxidation. The typical mole ratio of sodium to ethanol is 1:4-5 [5] [6].
  • Reaction Conditions: Maintain temperature at 70-73°C for 12-15 hours [5] [6].
  • Work-up: After reaction, heat to 80-120°C to remove excess ethanol, yielding solid sodium ethoxide [5] [6].

Step 2: Formation of Diethyl Malonate Sodium Salt

  • Procedure: Cool the reactor with cooling water for 30-60 minutes while maintaining a nitrogen atmosphere. Slowly add diethyl malonate dropwise to the sodium ethoxide [5] [6].

Step 3: Alkylation to this compound

  • Procedure: Add n-butyl bromide (bromobutane) to the diethyl malonate sodium salt from Step 2 [5] [6].
  • Reaction Conditions: Heat the mixture to 76-84°C and maintain this temperature for 30-60 minutes to complete the alkylation [5] [6].
  • Work-up and Purification:
    • Cool the reaction mixture to below 60°C [5] [6].
    • Add water and aqueous sodium bromide to remove by-products [5] [6].
    • Extract the product with toluene and remove the solvent via distillation to obtain the final product [5] [6].
  • Reported Outcomes: This method yields this compound with approximately 76% yield and 99.5-99.7% purity [6].

Handling and Safety Information

For laboratory safety, please note the following key points:

  • Hazards Identification: Classified as a combustible liquid and a skin and eye irritant [1] [4].
  • Personal Protective Equipment (PPE): Wear eyesides and gloves when handling [1].
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources [4].

Research Applications and Context

This compound is a valuable synthetic intermediate in organic and medicinal chemistry.

  • Wide Utility: It is an important organic chemical used in dyes, spices, pesticides, and especially pharmaceuticals [5] [6].
  • Specific Pharmaceutical Use: It serves as a key intermediate for the antipyretic and analgesic drug phenylbutazone [5] [6] and has been used in synthesizing peptide deformylase inhibitors for combating drug-resistant bacteria [3].
  • Reaction Context: Diethyl malonate, the starting material, is a common building block in organic synthesis, particularly in Michael addition reactions for carbon-carbon bond formation [7].

References

Summary of Hazard Classification and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate the key hazard identifications and physical-chemical properties of Diethyl Butylmalonate from the searched SDSs.

Table 1: GHS Hazard Classification ( [1])

Hazard Category Hazard Statement Precautionary Measures
Acute Toxicity (Oral, Category 4) H302: Harmful if swallowed Do not eat, drink, or smoke when using; rinse mouth if swallowed [1].
Acute Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long-lasting effects Avoid release to the environment; collect spillage [1].
Chronic Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long-lasting effects Avoid release to the environment; dispose of contents/container to an approved waste disposal plant [1].

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Formula C11H20O4 [2] [3] [1]
Molecular Weight 216.28 g/mol [2] [3]
Appearance Clear, colorless liquid [3]
Boiling Point 235 °C [3]
Density 0.976 g/cm³ at 20 °C [3]
Refractive Index 1.4250 at 20 °C [3]
Flash Point 113 °C [3]
Vapor Density 7.5 (air=1) [3]

Key Safety Protocols for Handling and Emergency

Based on the SDS information, here are the critical procedures for handling this compound and responding to incidents.

Safe Handling and Storage

  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhaling mists or vapors. Wash thoroughly after handling. Use appropriate protective equipment, including gloves and safety goggles [3] [1].
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition [3].

First Aid Measures

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison center immediately [3] [1].
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention [3].
  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Consult a physician [3] [1].
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention [3] [1].

Fire-Fighting and Spill Response

  • Fire: This is a combustible liquid with a flash point of 113°C [3]. Use water spray, dry chemical, CO₂, or alcohol-resistant foam to extinguish. Firefighters should wear self-contained breathing apparatus and full protective gear, as combustion may produce irritating and toxic gases [3] [1].
  • Spill: Absorb spills with an inert material like sand or diatomite. Place the absorbed material in a suitable container for disposal. Clean all surfaces thoroughly. Prevent the material from entering drains, sewers, or waterways [3] [1].

Experimental Handling Workflow

The diagram below outlines the key decision points and procedures for safely handling this compound in a laboratory setting, based on the SDS recommendations.

Diagram 1. A workflow for the safe handling and storage of this compound in a laboratory, incorporating key PPE and procedural controls from the SDS.

Important Disclaimer for Researchers

The information presented here is a summary compiled from SDSs available online. It is for guidance purposes only and is not a substitute for the full, official Safety Data Sheet.

  • Data Consistency: Some variations exist between different SDS sources. For instance, one source lists the compound as a clear liquid [3], while another describes it as a solid [1]. For definitive, up-to-date information, you should always consult the most recent SDS from the specific manufacturer (e.g., Alfa Aesar, Sigma-Aldrich) before working with any chemical [2].
  • Regulatory Compliance: Ensure all handling, storage, and disposal practices are in compliance with your institution's environmental health and safety (EHS) policies, as well as local and national regulations.

References

Synthesis Protocols for Diethyl Butylmalonate Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl butylmalonate exists as several structural isomers. The synthesis protocol varies significantly depending on whether you aim to produce the n-butyl, sec-butyl, or tert-butyl derivative. The core reaction for the n- and sec- isomers involves the alkylation of diethyl malonate, while the tert- isomer requires a different approach via conjugate addition.

Diethyl n-Butylmalonate (CAS 133-08-4)

This is synthesized via a classic alkylation reaction. A catalyst-free method has been developed for cost-effective production.

  • Reaction Principle: Alkylation of diethyl malonate with n-butyl bromide [1] [2] [3].
  • Detailed Procedure [1] [2]:
    • Generate Sodium Ethoxide: In a reactor under a nitrogen atmosphere, add 90-96 g of sodium to 900-1200 g of absolute ethanol. React at 70-73°C for 12-15 hours.
    • Form Malonate Anion: Cool the reactor. Slowly add 600 g of diethyl malonate to the sodium ethoxide.
    • Alkylation: Add 590-600 g of n-butyl bromide to the diethyl malonate sodium salt. Maintain the reaction at 76-84°C for 30-60 minutes.
    • Work-up and Purification: Filter the reaction mixture. The crude product is then washed with water and aqueous sodium bromide, followed by extraction with toluene. Pure diethyl n-butylmalonate is obtained through distillation.
  • Typical Yield and Purity: Yield: ~76% | Purity: >99.5% (meets drug quality standards) [1] [2].
Diethyl sec-Butylmalonate (CAS 83-27-2)

This isomer is a key intermediate in the synthesis of the amino acid dl-Isoleucine [4].

  • Reaction Principle: Alkylation of diethyl malonate with sec-butyl bromide [4].
  • Detailed Procedure [4]:
    • Generate Sodium Ethoxide: Dissolve 35 g (1.52 mol) of sodium in 700 mL of absolute ethanol in a 2L flask.
    • Form Malonate Anion and Alkylate: Add 250 g (1.56 mol) of diethyl malonate, followed by 210 g (1.53 mol) of sec-butyl bromide.
    • Reaction Completion: Stir and reflux the mixture for 48 hours.
    • Work-up and Purification: Distill off the ethanol. Add water to the residue, separate the ester layer, and distill under reduced pressure.
  • Typical Yield: 83-84% (boiling at 110–120°C at 18–20 mm Hg) [4].
Diethyl tert-Butylmalonate (CAS 759-24-0)

Direct alkylation is inefficient for tertiary alkyl halides. The preferred method is conjugate addition of a methyl Grignard reagent to diethyl isopropylidenemalonate [5].

  • Reaction Principle: Two-step synthesis via (1) Knoevenagel condensation, and (2) copper-catalyzed conjugate addition [5].
  • Detailed Procedure [5]:
    • Part A: Diethyl isopropylidenemalonate
      • React diethyl malonate (400 g, 2.50 mol) with acetone (216 g, 3.73 mol) in the presence of acetic anhydride and anhydrous zinc chloride.
      • Reflux for 20-24 hours. After work-up, the product is obtained by fractional distillation.
      • Yield: 46-49%.
    • Part B: Diethyl tert-butylmalonate
      • Prepare methylmagnesium iodide from magnesium (18.3 g) and methyl iodide (113.5 g) in anhydrous ether.
      • Cool the Grignard solution to 0-5°C, add copper(I) chloride (1.0 g), then add a solution of diethyl isopropylidenemalonate (100 g) in ether dropwise.
      • After work-up, the product is isolated by distillation.
      • Yield: 87-94%.

The table below summarizes the key features of these synthetic pathways.

Isomer CAS Number Core Synthetic Strategy Key Reagent Reported Yield
n-Butyl 133-08-4 [6] Classic Alkylation n-Butyl Bromide [1] [3] ~76% [1] (up to 90% [3])
sec-Butyl 83-27-2 [4] Classic Alkylation sec-Butyl Bromide [4] 83-84% [4]
tert-Butyl 759-24-0 [5] [7] Conjugate Addition Methylmagnesium Iodide / Cu(I) salt [5] 87-94% [5]

Application in Drug Development and Agrochemicals

This compound and its isomers are valuable intermediates in synthesizing more complex molecules.

  • Pharmaceutical Synthesis: It is a key building block for introducing specific structural motifs and controlling stereochemistry in Active Pharmaceutical Ingredients (APIs). The n-butyl isomer is an intermediate for the antipyretic analgesic phenylbutazone [1] [2]. The sec-butyl isomer is used in the multi-step synthesis of the amino acid dl-isoleucine [4]. The tert-butyl isomer is prized for its versatility in constructing complex drug candidates [7].
  • Agrochemical Synthesis: The structure of these esters, particularly the tert-butyl group, influences lipophilicity and biological activity. They are used in synthesizing pesticides, herbicides, and plant growth regulators [7].

Experimental Workflow for Synthesis

The following diagram outlines the general decision-making workflow for selecting and executing the synthesis of a this compound isomer.

G Start Start: Select Target Isomer nButyl Diethyl n-Butylmalonate Start->nButyl secButyl Diethyl sec-Butylmalonate Start->secButyl tertButyl Diethyl tert-Butylmalonate Start->tertButyl P1 Procedure: Classic Alkylation nButyl->P1 secButyl->P1 P2 Procedure: Conjugate Addition tertButyl->P2 App1 Application: e.g., Phenylbutazone Intermediate P1->App1 App2 Application: e.g., Isoleucine Synthesis P1->App2 App3 Application: Complex API Building Block P2->App3

Key Considerations for Researchers

  • Safety and Handling: Many procedures use moisture-sensitive reagents (e.g., sodium, Grignard reagents) and require an inert atmosphere (N₂). Always consult specific Material Safety Data Sheets (MSDS) for safe handling of all chemicals [5] [1].
  • Choice of Catalyst: The high yield for the tert-butyl isomer is critically dependent on copper(I) catalysis (e.g., CuCl or lithium dimethylcuprate) to promote the conjugate addition and suppress side reactions [5].
  • Purity of Starting Materials: The yield of the n-butyl isomer is highly dependent on the quality of absolute alcohol and distilled diethyl malonate [3].

References

diethyl butylmalonate preparation method without catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The conventional alkylation of diethyl malonate often employs catalysts to achieve high yields. However, the use of catalysts increases production costs and introduces potential metallic impurities, which is undesirable for drug synthesis [1]. The method described herein, adapted from both modern patent literature and a classic Organic Syntheses procedure, utilizes sodium metal to generate sodium ethoxide in situ, which subsequently deprotonates diethyl malonate. The resulting sodium diethyl malonate enolate undergoes a nucleophilic substitution reaction with n-butyl bromide to form diethyl butylmalonate without any additional catalyst [1] [2]. This approach simplifies purification, reduces costs, and yields a product with purity exceeding 99.5%, conforming to drug quality standards [1] [3].

The reaction proceeds in three distinct stages, as illustrated in the workflow below:

Reagents and Equipment

Required Reagents
  • Absolute Ethanol (≥99.5%): The use of high-purity, dry ethanol is critical. Lower purity (e.g., 98.4%) has been shown to reduce yield significantly to ~66% [2].
  • Sodium Metal: Clean sodium metal cut into suitably small pieces under an inert atmosphere [2].
  • Diethyl Malonate: Should be redistilled, preferably under diminished pressure, before use. Commercial material may contain up to 15% low-boiling impurities [2].
  • n-Butyl Bromide: Redistilled, boiling over a narrow 1°C range [2].
Required Equipment
  • Reactor: 5 L round-bottom flask (or appropriately sized for scale).
  • Atmosphere Control: Nitrogen inlet for inert atmosphere maintenance [1].
  • Stirring: Mechanical stirrer.
  • Heating/Cooling: Heating mantle or water bath with temperature control; cooling water jacket [1].
  • Condensers: Reflux condenser and condenser set for distillation.
  • Addition Funnel: Separatory funnel for dropwise addition of reagents.
  • Distillation Apparatus: Claisen flask or similar setup for vacuum distillation.

Experimental Protocol

Step 1: In Situ Generation of Sodium Ethoxide [1] [2]
  • Place 2.5 L of absolute ethanol into a 5 L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.
  • Clamp the flask over a water or steam bath. Begin purging the flask with inert gas (N₂).
  • Gradually add 115 g (5.0 mol) of clean sodium metal through the condenser. Caution: The reaction is vigorous and generates hydrogen gas. If the reaction becomes too violent, cool the flask externally with water.
  • Continue stirring and heating at 70–73°C for 12–15 hours under a N₂ atmosphere until all sodium is consumed [1] [2].
  • Stop the N₂ flow. Heat the mixture to 80–120°C to remove excess ethanol, leaving solid sodium ethoxide [1].
Step 2: Formation of Sodium Diethyl Malonate [1]
  • Pass cooling water through the reactor's jacket for 30–60 minutes to cool the sodium ethoxide.
  • Re-introduce a N₂ atmosphere.
  • Slowly add 825 g (780 mL, 5.15 mol) of distilled diethyl malonate dropwise to the cooled sodium ethoxide with vigorous stirring.
  • After the addition is complete, stop the cooling water and N₂ flow. The result is a solution/suspension of sodium diethyl malonate.
Step 3: Alkylation with n-Butyl Bromide [1] [2]
  • Add 685 g (535 mL, 5.0 mol) of n-butyl bromide dropwise to the sodium diethyl malonate mixture with stirring. The reaction commences almost immediately, generating considerable heat.
  • Control the reaction temperature. If it becomes too violent, cool the flask externally with water.
  • After the addition is complete, heat the mixture to 76–84°C and maintain this temperature with stirring for 30–60 minutes [1], or reflux until the mixture is neutral to moist litmus paper (approximately 2 hours) [2].
Work-up and Purification [1] [2]
  • Distillation of Alcohol: Connect the flask to a condenser set for distillation. Distill off as much ethanol as possible using a steam or water bath. This may take up to 6 hours, allowing for the recovery of about 2 L of alcohol.
  • Salting Out and Separation: Cool the residue to below 60°C. Add 2 L of water and shake the mixture thoroughly. Separate the upper organic layer (crude this compound) from the aqueous layer. Note: Filtering off the precipitated sodium bromide before this step is not recommended, as it makes the separation of the ester more difficult [2].
  • Purification (Alternative Paths):
    • Path A (Direct Distillation): Distill the crude product under diminished pressure. A series of fractions will be obtained: a low-boiling fraction (alcohol, water, unreacted butyl bromide), a small intermediate fraction of unreacted diethyl malonate, and finally the main product [2].
    • Path B (Patent Work-up): For higher purity, the crude mixture can be further washed. After the initial water separation, add an aqueous sodium bromide solution to help remove water, then add toluene to azeotrope and remove any residual water before final vacuum distillation [1].

The quantitative outcomes from the reported procedures are summarized in the table below.

Parameter Organic Syntheses Procedure [2] Patent Procedure (Example 2) [1]
Scale (Diethyl Malonate) 825 g (5.15 mol) 600 g
n-Butyl Bromide 685 g (5.0 mol) 600 g
Reported Yield 860–970 g (80–90%) 76.48%
Reported Purity Not specified (Distilled) 99.69%
Boiling Point 130–135 °C / 20 mmHg; 235–240 °C / 760 mmHg Not specified

Analytical Data

  • Appearance: Colorless to light yellow liquid [4] [5].
  • Density: 0.983 g/cm³ [4].
  • Boiling Point: 235–240 °C at atmospheric pressure; 130–135 °C at 20 mmHg [2].
  • CAS Number: 133-08-4 [4] [5].
  • Molecular Formula: C₁₁H₂₀O₄ [4] [5].
  • Molecular Weight: 216.27 g/mol [4] [5].

Applications in Drug Development and Biology

This compound is not only a synthetic intermediate but also a molecule of biological interest.

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of active pharmaceutical ingredients, most notably as an intermediate for the antipyretic analgesic phenylbutazone [1] [3].
  • Succinate Dehydrogenase Inhibitor: It acts as a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase [4].
  • Bioactive Properties: Research indicates it has neuroprotective and anti-inflammatory effects, attributed to its inhibition of reactive oxygen species (ROS) production. It has been studied in models of Alzheimer's disease, where it was shown to improve cognitive deficits and depression-like behaviors [4].

Troubleshooting and Notes

  • Critical Step - Ethanol Purity: The quality of absolute ethanol is paramount. A trial run with 98.4% purity ethanol gave only a 66% yield. For optimal results, dry ordinary "absolute" alcohol by refluxing with about one-twentieth of its weight of sodium, then distilling it directly into the reaction flask [2].
  • Inert Atmosphere: Preparing the sodium ethoxide under a N₂ atmosphere prevents decomposition and ensures a high yield [1].
  • Reaction Control: The alkylation step is exothermic. Controlled dropwise addition of n-butyl bromide and readiness to cool the flask are necessary to prevent a violent reaction [2].
  • Purification Challenge: Do not attempt to filter off the sodium bromide salt before the initial water wash and phase separation, as this makes the ester layer very difficult to separate cleanly [2].

References

how to prepare diethyl butylmalonate from diethyl malonate

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol: Classical Alkylation Procedure

This protocol is adapted from the peer-reviewed procedure in Organic Syntheses [1].

Reaction Setup and Execution:

  • Sodium Ethoxide Formation: In a 5 L round-bottom flask equipped with a reflux condenser, mechanical stirrer, and separatory funnel, place 2.5 L of absolute ethanol. Gradually add 115 g (5 mol) of clean sodium metal. Caution: The reaction is vigorous and exothermic; cooling with water may be necessary. The solution is stirred until all sodium reacts [1].
  • Formation of Sodium Diethyl Malonate: Cool the sodium ethoxide solution to approximately 50°C. With stirring, slowly add 825 g (5.15 mol) of freshly distilled diethyl malonate through the separatory funnel [1].
  • Alkylation: To the resulting solution, gradually add 685 g (5.0 mol) of distilled n-butyl bromide. The reaction is exothermic and commences almost immediately. Control the addition rate to prevent a violent reaction. Once added, reflux the mixture until it is neutral to moist litmus paper (approximately 2 hours) [1].

Workup and Purification:

  • Solvent Removal: Distill off the ethanol from the reaction mixture using a steam or water bath until no more alcohol is recovered (about 2 L). This takes approximately 6 hours [1].
  • Product Isolation: Add 2 L of water to the residue and shake thoroughly in a separatory funnel. Separate the upper organic layer (crude diethyl butylmalonate) from the aqueous layer containing sodium bromide salts [1].
  • Distillation: Distill the crude product under reduced pressure. A small low-boiling fraction is collected first, followed by a minor intermediate fraction of unreacted diethyl malonate. Collect the main product, this compound, boiling at 130–135°C at 20 mmHg or 140–145°C at 40 mmHg. The expected yield is 860-970 g (80-90% of theoretical) [1].

Practical Notes and Troubleshooting

  • Critical Reagent Quality: The quality of absolute ethanol is crucial. Pre-drying by refluxing with sodium and subsequent distillation is recommended, as lower purity (e.g., 98.4%) can reduce yields to ~66% [1]. Both diethyl malonate and n-butyl bromide should be redistilled before use for optimal results [1].
  • Precipitation is Normal: The formation of a white, gelatinous precipitate upon adding diethyl malonate to sodium ethoxide is the expected sodium salt and is not a cause for concern, though it may make stirring difficult [2].
  • Safety Considerations: Sodium metal reacts violently with water. All apparatus and materials must be dry. Use proper personal protective equipment (PPE) and work in a fume hood [3].

Analytical Data and Characterization

The successful synthesis of this compound can be confirmed by the following physicochemical properties [4] [3] [5]:

Property Value / Description
CAS Registry Number 133-08-4 [4] [5]
Molecular Formula C₁₁H₂₀O₄ [4] [5]
Molecular Weight 216.27-216.28 g/mol [4] [5]
Boiling Point 235-240 °C at 760 mmHg [1] [3]
Density 0.975 - 0.983 g/cm³ [3] [5]
Appearance Clear, colorless liquid [5]
InChI Key RPNFNBGRHCUORR-UHFFFAOYSA-N [4] [5]

Applications in Drug Development

This compound is a valuable building block in pharmaceutical synthesis. Its primary application is as a key intermediate in the preparation of n-butylbarbituric acid, a sedative and anticonvulsant agent [3]. The synthesis involves reacting this compound with urea in the presence of a strong base like sodium ethoxide [3]. Furthermore, it is used in the synthesis of peptide deformylase inhibitors, which are investigated for their action against drug-resistant bacteria [5].

The experimental workflow for the synthesis and subsequent application is summarized below:

G Start Start Reaction Setup Step1 Generate Sodium Ethoxide (Ethanol + Sodium) Start->Step1 Step2 Form Sodium Malonate Salt (Add Diethyl Malonate) Step1->Step2 Step3 Alkylation Reaction (Add n-Butyl Bromide) Step2->Step3 Step4 Reflux Reaction Mixture Step3->Step4 Step5 Workup & Isolation (Distill Ethanol, Add Water, Separate) Step4->Step5 Step6 Purification (Vacuum Distillation) Step5->Step6 Step7 Final Product (this compound) Step6->Step7 App1 Application: Synthesis of n-Butylbarbituric Acid Step7->App1 App2 Application: Synthesis of PDF Inhibitors (Antibiotics) Step7->App2

Methodology Variations

  • Catalyst-Free Patent Method: A modern approach uses ethanol, sodium, diethyl malonate, and n-butyl bromide as raw materials without a catalyst. The method claims high yield and purity that meets drug quality standards while reducing cost [6]. The workup involves filtering solids, washing with water and aqueous sodium bromide, extracting with toluene, and final distillation [6].
  • Alternative Alkylating Conditions: One procedure uses copper(I) chloride with n-butylamine in dichloroethylamine as the solvent system, reporting a 92% yield [7].

I hope these detailed Application Notes and Protocols assist in your research and development efforts. Should you require further specifics on any of the procedures, please do not hesitate to request additional information.

References

Comprehensive Application Notes and Protocols: Alkylation of Diethyl Butylmalonate for Pharmaceutical Intermediate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Pharmaceutical Applications

Diethyl butylmalonate (CAS 133-08-4) is a dialkyl malonate derivative that serves as a versatile synthetic intermediate in pharmaceutical chemistry and flavor compound synthesis. This compound, with molecular formula C₁₁H₂₀O₄ and molecular weight 216.27 g/mol, presents as a colorless to pale yellow liquid with characteristic ester-like odor [1]. Its balanced hydrophobicity (LogP 3.4) and moderate water solubility (330 mg/L at 20°C) make it suitable for various organic transformations, particularly alkylation reactions at the alpha-carbon position [1]. The compound's physical characteristics include a boiling point of 235-240°C, density of 0.983 g/mL at 25°C, and refractive index of 1.424, which are valuable for purification and identification [1].

In pharmaceutical contexts, this compound serves as a key building block for active pharmaceutical ingredients (APIs) and specialty flavor compounds. Its application has been specifically documented in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives that function as peptide deformylase inhibitors with potential activity against drug-resistant bacterial strains [1]. The presence of two ester groups flanking the central carbon provides activation for deprotonation and subsequent nucleophilic attack on alkyl halides, enabling efficient carbon-carbon bond formation essential for molecular complexity generation in drug development pipelines [2].

Table 1: Physicochemical Properties of this compound

Property Value/Specification
CAS Registry Number 133-08-4
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Physical Form Colorless to almost colorless liquid
Boiling Point 235-240°C (literature)
Density 0.983 g/mL at 25°C
Refractive Index n²₀D 1.424
Flash Point 201°F (94°C)
Water Solubility 330 mg/L at 20°C
Partition Coefficient (LogP) 3.4 at 23°C
pKa 13.47±0.46 (Predicted)

Classical Alkylation Procedure for this compound

Materials and Equipment
  • This compound (≥99% purity) [1]
  • Sodium metal or sodium hydride (95% purity) [3]
  • Anhydrous ethanol (99.8% purity, molecular sieves) [3]
  • Alkyl halides (ethyl bromide, 2-bromobutane, etc.) [4] [1]
  • Tetrabutylammonium bromide (phase-transfer catalyst, optional) [5]
  • Potassium carbonate (anhydrous, optional) [5]
  • Diethyl ether or dichloromethane (anhydrous) [6]
  • Magnesium sulfate or sodium sulfate (anhydrous)

Equipment Requirements: Three-necked round-bottom flask (500 mL to 1 L) equipped with reflux condenser, pressure-equalizing dropping funnel, mechanical stirrer, thermometer, nitrogen inlet adapter, heating mantle with temperature control, separatory funnel (500 mL), rotary evaporator, and fractional distillation setup with vacuum capability [6].

Step-by-Step Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a three-necked flask under nitrogen atmosphere, add anhydrous ethanol (150 mL) and gradually introduce sodium metal (5.75 g, 0.25 mol) cut into small pieces. The reaction should be conducted with efficient cooling to maintain temperature below 40°C. After complete addition, stir the mixture until sodium completely dissolves, yielding a clear solution of sodium ethoxide [3].

  • Formation of Malonate Enolate: Gradually add This compound (54.1 g, 0.25 mol) to the sodium ethoxide solution while maintaining the temperature at 45-50°C with continuous stirring. A white precipitate of the sodium enolate forms immediately [3]. Stir the mixture for an additional 30 minutes to ensure complete enolate formation.

  • Alkylation Reaction: Add the alkyl halide (0.275 mol, 1.1 equiv.) either neat or dissolved in minimal anhydrous ethanol. For less reactive alkyl halides, add a catalytic amount of potassium iodide (1-2 mol%) to facilitate the reaction [3]. Heat the reaction mixture to reflux with vigorous stirring. Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Typical reaction times range from 4-12 hours depending on the reactivity of the alkyl halide.

  • Work-up Procedure: After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (10% v/v) to pH 6-7. Transfer to a separatory funnel and extract with diethyl ether (3 × 100 mL). Combine the organic layers and wash with saturated sodium thiosulfate (50 mL) to remove iodine-colored impurities [6], followed by brine (50 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 110-115°C at 9-10 mm Hg [6]. Alternatively, for heat-sensitive compounds, perform column chromatography on silica gel using hexane-ethyl acetate (95:5 to 90:10) as eluent.

The following diagram illustrates the workflow for the classical alkylation procedure:

ClassicalAlkylation Start Start Reaction Setup SodiumEthoxide Prepare Sodium Ethoxide in Anhydrous Ethanol Start->SodiumEthoxide EnolateFormation Add this compound Form Sodium Enolate (White Precipitate Forms) SodiumEthoxide->EnolateFormation Alkylation Add Alkyl Halide Heat to Reflux 4-12 Hours EnolateFormation->Alkylation Workup Cool, Acidify, Extract with Diethyl Ether Alkylation->Workup Washing Wash with Sodium Thiosulfate and Brine Workup->Washing Drying Dry over MgSO4 Filter and Concentrate Washing->Drying Purification Purify by Fractional Distillation or Column Chromatography Drying->Purification

Alternative Synthetic Routes and Methodologies

Conjugate Addition Approach

For the synthesis of sterically hindered malonate derivatives, particularly those with tertiary alkyl groups, the conjugate addition of Grignard reagents to alkylidenemalonates presents a superior alternative to direct alkylation. This method circumvents the elimination side reactions common with tertiary alkyl halides [6]. The procedure involves:

  • Preparation of methylmagnesium iodide from magnesium turnings (18.3 g, 0.753 g-atom) and methyl iodide (113.5 g, 0.7993 mole) in anhydrous diethyl ether (200 mL) under nitrogen atmosphere [6].

  • Cooling the Grignard reagent to 0-5°C with an ice-salt bath and adding copper(I) chloride (1.0 g, 0.010 mole) as a catalyst to form the organocopper species [6].

  • Dropwise addition of diethyl isopropylidenemalonate (100 g, 0.500 mole) in anhydrous ether (100 mL) over 80-90 minutes while maintaining temperature at -5° to 0°C [6].

  • After completion, the reaction mixture is stirred for 30 minutes, then quenched by pouring onto a mixture of ice (500-1000 g) and 10% sulfuric acid (400 mL) [6].

This method yields diethyl tert-butylmalonate in excellent yields (87-94%) compared to the traditional alkylation approach (37-64%) [6]. The copper catalysis is essential for promoting the conjugate addition pathway over competing reactions.

Phase-Transfer Catalysis (PTC) Alkylation

For difficult alkylations or when using aqueous-organic biphasic systems, phase-transfer catalysis offers significant advantages. The optimized procedure for 2-methyl-2-sec-butyl malonate synthesis demonstrates this approach [4]:

  • Charge a reaction vessel with diethyl methylmalonate (0.1 mol), 2-bromobutane (0.12 mol, 1.2 equiv.), potassium carbonate (0.12 mol, 1.2 equiv.) as base, and tetrabutylammonium bromide (0.01 mol, 10 mol%) as phase-transfer catalyst [5].

  • Use a minimal amount of solvent (DMF or toluene) and heat the mixture to reflux with vigorous stirring for 4-6 hours [5].

  • Monitor reaction progress by GC until complete consumption of starting material.

  • After cooling, dilute with water and extract with ethyl acetate. Dry the combined organic layers and concentrate under reduced pressure [5].

This method achieved an average yield of 70.6% with excellent reproducibility and is particularly valuable for industrial applications due to its operational simplicity and minimized solvent usage [4]. The following diagram illustrates the conjugate addition and PTC methodologies:

AlternativeMethods Start Select Synthetic Method ConjugateAddition Conjugate Addition for Tertiary Alkyl Groups Start->ConjugateAddition PTC Phase-Transfer Catalysis for Aqueous-Organic Systems Start->PTC GrignardFormation Prepare Methylmagnesium Iodide in Anhydrous Ether ConjugateAddition->GrignardFormation CopperCatalysis Add Copper(I) Chloride Catalyst Form Organocopper Species GrignardFormation->CopperCatalysis AlkylideneAddition Add Diethyl Isopropylidenemalonate Maintain -5°C to 0°C CopperCatalysis->AlkylideneAddition Quench Quench with Ice/Acid Isolate Product AlkylideneAddition->Quench PTCCatalyst Combine Substrate, Alkyl Halide K2CO3, and Tetrabutylammonium Bromide in Solvent PTC->PTCCatalyst PTCReaction Heat to Reflux with Vigorous Stirring 4-6 Hours PTCCatalyst->PTCReaction WorkupPTC Dilute with Water Extract with Ethyl Acetate PTCReaction->WorkupPTC

Experimental Design and Optimization

Critical Reaction Parameters

Successful alkylation of this compound requires careful optimization of several key parameters that significantly impact reaction yield and selectivity:

  • Base Strength and Stoichiometry: The enolate formation equilibrium constant for this compound is approximately 10⁻¹³, requiring strong bases like sodium ethoxide or sodium hydride for complete deprotonation. Use 1.0-1.2 equivalents of base relative to malonate to ensure full enolate formation while minimizing side reactions [3].

  • Solvent Selection: Anhydrous ethanol is the traditional solvent, but higher molecular weight alcohols like n-butanol (bp 118°C) enable higher reaction temperatures and improved solubility of the sodium enolate [3]. For particularly insoluble enolates, polar aprotic solvents like DMSO or DMF dramatically improve reaction rates by enhancing enolate solubility and nucleophilicity [3].

  • Alkyl Halide Reactivity: Primary alkyl halides (iodides > bromides > chlorides) generally provide the best yields. Secondary alkyl halides may undergo competing elimination, while tertiary alkyl halides are generally unsuitable for direct alkylation. When using less reactive bromides, addition of potassium iodide (1-2 mol%) catalyzes the reaction through in situ formation of the more reactive iodide [3].

  • Temperature Control: Maintain temperature during enolate formation below 50°C to minimize transesterification side products. During alkylation, reflux temperatures are typically employed, but sensitive alkyl halides may require moderate temperatures (50-60°C) with extended reaction times [3].

Table 2: Optimization Parameters for Alkylation Reactions

Parameter Optimal Conditions Effect of Variation
Base Equivalent 1.0-1.2 equiv. <1.0 equiv.: Incomplete reaction; >1.2 equiv.: Increased side products
Reaction Temperature Reflux temperature for solvent Too low: Slow reaction; Too high: Decomposition
Solvent System Anhydrous ethanol or butanol Protic solvents necessary for enolate formation; Aprotic for difficult alkylations
Alkyl Halide 1.1-1.3 equiv. Excess needed for complete reaction due to competing hydrolysis
Reaction Time 4-12 hours Substrate dependent; monitor by TLC/GC
Catalyst KI (1-2 mol%) for bromides Significant rate enhancement for less reactive halides
Troubleshooting Common Experimental Issues
  • Enolate Precipitation: The formation of a thick, white precipitate of the sodium enolate is normal but can impede stirring. Solutions include: dilution with additional anhydrous solvent, switching to higher alcohol solvents (n-butanol), or using polar aprotic solvents like DMSO [3]. For difficult cases, prepare the enolate in a separate vessel with optimal solubility and transfer to the alkyl halide.

  • Incomplete Reaction: Extended reaction times with no conversion may indicate moisture contamination, insufficient base strength, or low alkyl halide reactivity. Ensure strict anhydrous conditions, use freshly prepared sodium ethoxide, and consider adding catalytic KI for bromide activation [3].

  • Low Yields in Direct Alkylation: When direct alkylation fails, particularly with tertiary alkyl groups, employ the conjugate addition approach using Grignard reagents and copper catalysis [6]. This method provides superior yields for sterically hindered malonates.

  • Product Purity Issues: Colored impurities often result from iodine formation during workup. Washing with saturated sodium thiosulfate effectively removes these impurities [6]. For persistent issues, perform a quick silica gel filtration or distillation under reduced pressure.

Pharmaceutical Applications and Case Studies

This compound and its alkylation products serve as key intermediates in several pharmaceutical applications. The compound's utility stems from the versatility of the malonate moiety, which can be selectively hydrolyzed, decarboxylated, or further functionalized to access diverse molecular architectures [2].

In one significant application, this compound was employed as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives that function as peptide deformylase inhibitors with potential activity against drug-resistant bacteria [1]. The malonate skeleton provides the core carbon framework that is elaborated through sequential alkylation and functional group manipulation to generate these biologically active compounds.

Recent advances in enantioselective phase-transfer catalysis have enabled the synthesis of chiral malonates with quaternary stereocenters using modified malonate substrates [2]. While these approaches typically use tert-butyl malonate derivatives, the methodological framework can be adapted to this compound systems. The optimized conditions employ (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst with 50% KOH aqueous solution in toluene at -40°C, achieving excellent enantioselectivities (up to 98% ee) and high chemical yields (up to 99%) [2].

The strategic importance of malonate alkylation products in drug development is further evidenced by their application in the total synthesis of natural products including (−)-horsfiline and (+)-coerulescine [2]. These syntheses leverage the ability to selectively hydrolyze one ester group while preserving the other, enabling controlled introduction of molecular complexity. The differential ester reactivity allows orthogonal deprotection strategies, making malonate derivatives particularly valuable for constructing pharmaceutically relevant scaffolds with defined stereochemistry.

Conclusion

The alkylation of this compound represents a fundamental transformation in synthetic organic chemistry with significant applications in pharmaceutical intermediate synthesis. This comprehensive protocol details multiple approaches, from classical enolate alkylation to advanced conjugate addition and phase-transfer catalysis methods. The critical reaction parameters and troubleshooting guidance provided herein should enable researchers to successfully implement these transformations in diverse synthetic contexts. The continuing evolution of malonate chemistry, particularly in enantioselective synthesis, ensures the enduring utility of these compounds in accessing complex molecular targets for drug discovery and development.

References

diethyl butylmalonate in mitochondrial dysfunction studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Applications

Diethyl butylmalonate (DBM) functions as a competitive inhibitor of the mitochondrial dicarboxylate carrier (DIC) [1]. The DIC, encoded by the SLC25A10 gene, is responsible for transporting succinate into the mitochondrial matrix in exchange for inorganic phosphate or other dicarboxylates [1]. By blocking this transporter, DBM prevents succinate from entering the mitochondria and being oxidized by succinate dehydrogenase (SDH, Complex II), a key step in the tricarboxylic acid (TCA) cycle and electron transport chain (ETC) [2] [3].

The table below summarizes the primary experimental applications of DBM and the consequences of its use.

Primary Application Experimental Model Key Consequences of DBM Treatment Biological Significance
Inhibition of Ferroptosis [2] Human cancer cell lines (e.g., H1299, MDA-MB-231) [2] ↓ Mitochondrial ROS production; ↓ Lipid peroxidation; ↑ Cell viability Demonstrates crucial role of mitochondrial succinate metabolism & ROS in ferroptosis
Protection against Ischemia-Reperfusion (IR) Injury [3] [4] Mouse model of kidney IR injury [3] ↓ Succinate oxidation during reperfusion; ↓ Mitochondrial ROS burst; ↑ Tissue function Validates succinate accumulation & oxidation via RET as key IR injury mediator
Suppression of Inflammation [5] [6] Activated macrophages; SMRT-depleted dendritic cells [5] [6] ↓ Succinate-driven mitochondrial ROS; ↓ Pro-inflammatory cytokine output (e.g., IL-1β) Uncouples metabolic reprogramming from inflammatory signaling

Experimental Protocols

The following protocols detail the use of DBM in in vitro and in vivo models, based on recent research.

Protocol 1: Inhibiting Ferroptosis in Cultured Cells

This protocol is adapted from studies on cysteine deprivation-induced ferroptosis in cancer cell lines [2].

  • Cell Culture and Treatment:

    • Culture relevant cell lines in standard media.
    • To induce ferroptosis, replace standard media with cysteine-free media supplemented with 10% dialyzed FBS [2].
    • Prepare a stock solution of DBM in DMSO (e.g., 100-500 mM). A common working concentration is 1-2 mM [2].
    • Pre-treat cells with DBM for 1-2 hours before switching to cysteine-free media, maintaining DBM in the treatment media.
    • Include controls: vehicle (DMSO), ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1), and inducer (e.g., 1 µM RSL3).
  • Assessment of Ferroptosis:

    • Cell Viability: Measure after 12-24 hours using MTT assay [2].
    • Lipid Peroxidation: Use flow cytometry with C11-BODIPY probe (2 µM) after 6-12 hours of treatment [2].
    • Mitochondrial ROS: Measure using MitoSOX Red (2.5 µM) via flow cytometry [2].
Protocol 2: Protecting against Renal Ischemia-Reperfusion Injury in Mice

This protocol is based on a study using the related compound dimethyl malonate (DMM), which is hydrolyzed to the same active metabolite (malonate) as DBM [3].

  • Animal Model and DBM Administration:

    • Use male C57BL/6J mice (8-12 weeks old).
    • Induce bilateral renal ischemia for 20-30 minutes under anesthesia.
    • Administer DBM via intraperitoneal (i.p.) injection. A typical dose is 100-200 mg/kg [3].
    • Inject DBM dissolved in a suitable vehicle (e.g., saline, DMSO/saline mix) 30 minutes prior to reperfusion [3].
  • Functional and Histological Analysis:

    • After 3 days of reperfusion, assess renal function:
      • Glomerular Filtration Rate (GFR): Measured by plasma clearance of FITC-inulin [3].
      • Blood Urea Nitrogen (BUN) levels.
    • Collect kidney tissues for histology (H&E, TUNEL staining) to evaluate tubular injury and apoptosis [3].
    • Isolate kidney mitochondria for high-resolution respirometry to assess mitochondrial function, specifically Complex II-driven respiration [3].

Integrated Signaling Pathway

The diagram below illustrates how DBM exerts its protective effects by targeting mitochondrial succinate metabolism, a common pathway in ferroptosis, IR injury, and inflammation.

G DBM This compound (DBM) DIC Mitochondrial Dicarboxylate Carrier (DIC) DBM->DIC Inhibits SuccinateImport Succinate Import into Mitochondria DIC->SuccinateImport Blocks SDH Succinate Dehydrogenase (SDH) (Complex II) SuccinateImport->SDH Deprives Substrate SuccOx Rapid Succinate Oxidation SDH->SuccOx Prevents RET High Δp & Reduced CoQ Pool Drive Reverse Electron Transport (RET) SuccOx->RET Prevents ROS Massive Mitochondrial ROS Burst RET->ROS Triggers Downstream Downstream Pathology ROS->Downstream Ferroptosis • Ferroptosis Execution • Lipid Peroxidation Downstream->Ferroptosis IRinjury • Ischemia-Reperfusion Injury • Tissue Damage Downstream->IRinjury Inflammation • Pro-inflammatory Signaling (e.g., IL-1β, IL-23) Downstream->Inflammation

Key Considerations for Experimental Design

  • Cytotoxicity and Specificity: DBM is a metabolic inhibitor. Conduct dose-response curves and use appropriate controls (e.g., vehicle, inactive analogs) to confirm that observed effects are due to the on-target inhibition of DIC.
  • Compound Handling: DBM may require dissolution in DMSO followed by dilution in buffer or saline. The final DMSO concentration in cell culture should typically be kept below 0.1-0.5% to avoid solvent toxicity.
  • Choice of Model: The related methyl ester (dimethyl malonate, DMM) is often preferred for in vivo studies due to potentially better bioavailability and lower toxicity, as it is hydrolyzed to the same active molecule (malonate) [3]. DBM remains widely used for in vitro applications [2].
  • Integrated Analysis: For a comprehensive assessment, combine DBM treatment with measurements of mitochondrial function (e.g., respirometry), ROS production, and cell death or tissue injury markers.

References

diethyl butylmalonate succinate dehydrogenase inhibitor protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How DBM Exerts Its Effects

Diethyl butylmalonate (DBM) is a competitive inhibitor of the mitochondrial enzyme succinate dehydrogenase (SDH, also known as Complex II) [1]. Its primary mechanism is believed to be anti-inflammatory, achieved through the following sequence of events [2] [3] [4]:

  • Upon administration, DBM rapidly hydrolyzes to form malonate.
  • Malonate competitively inhibits SDH, preventing the oxidation of succinate to fumarate in the Krebs cycle.
  • This inhibition reduces the accumulation of succinate and subsequent reactive oxygen species (ROS) production driven by SDH activity [4] [1].
  • The reduction in this inflammatory metabolic cascade leads to decreased microglial activation and lower levels of pro-inflammatory cytokines in the brain [2].
  • Ultimately, this results in the protection of synaptic ultrastructure and improvements in cognitive function and depressive behaviors in animal models of neurodegeneration [2] [3].

In Vivo Application Protocol for Neurodegeneration Research

The following detailed protocol is adapted from a recent study investigating the effects of DBM in a 5×FAD mouse model of Alzheimer's disease [2] [3].

Experimental Design and Dosage

The table below summarizes the key parameters for administering DBM in a mouse model:

Parameter Specification
Animal Model 5×FAD transgenic mice (4 months old) and C57BL/6J control mice [2] [3]
DBM Dosage 40 mg/kg body weight [2] [3] [1]
Vehicle Phosphate Buffered Saline (PBS) [2] [3]
Route of Administration Intraperitoneal (i.p.) injection [2] [3] [1]
Dosing Frequency Twice per week (e.g., Monday and Thursday) [2] [3] [1]
Treatment Duration 4 weeks [2] [3] [1]
Required Materials and Reagents
  • This compound: CAS 133-08-4 (e.g., from Sigma-Aldrich) [2] [3]
  • Vehicle Solution: Sterile Phosphate Buffered Saline (PBS)
  • Experimental Animals: e.g., 5×FAD mice and wild-type controls
  • Injection supplies: Sterile syringes (1 mL), needles (e.g., 27-30 gauge), and other standard equipment for small animal injections.
Step-by-Step Procedure
  • Drug Solution Preparation:

    • Calculate the required volume of DBM for each injection session based on the average body weight of the animal cohort and the 40 mg/kg dosage.
    • Dilute the calculated volume of DBM in sterile PBS to achieve the final working concentration. The solution can be gently mixed via vortexing to ensure homogeneity [1].
    • Prepare a fresh solution for each administration session.
  • Animal Administration:

    • Weigh each mouse to determine the individual injection volume.
    • Using a sterile syringe, draw the correct volume of the DBM solution or PBS vehicle.
    • Administer the injection via the intraperitoneal route using standard aseptic techniques.
    • The control groups (both transgenic and wild-type) should receive an equivalent volume of the PBS vehicle alone.
  • Post-Injection & Analysis:

    • Following the 4-week treatment period, proceed with your planned behavioral tests (e.g., Morris water maze, novel object recognition, tail suspension test) to assess cognitive and depressive phenotypes [2] [3].
    • After behavioral testing, animals can be sacrificed for subsequent ex vivo analyses, such as collection of brain tissues (e.g., hippocampus and amygdala) for molecular biology (Western blot, RT-qPCR) and histopathological examination (immunofluorescence, electron microscopy) [2] [3].

Key Experimental Readouts and Methodologies

To validate the efficacy of DBM treatment, the following key experiments and analyses can be performed, as detailed in the referenced study [2] [3]:

Analysis Type Specific Tests & Targets Observed Outcome with DBM
Behavioral Tests Morris Water Maze, Y-Maze, Novel Object Recognition [2] [3] Improved spatial learning, memory, and exploration [2] [3]
Tail Suspension Test, Forced Swimming Test [2] [3] Reduced depression-like behaviors [2] [3]
Synaptic & Neuronal Health Western Blot: PSD95, BDNF protein levels [2] [3] Increased levels of these synaptic and neurotrophic markers [2] [3]
Golgi-Cox Staining & Transmission Electron Microscopy [2] [3] Improved neurite outgrowth and preserved synaptic ultrastructure [2] [3]
Neuroinflammation Immunofluorescence: Iba1 (microglial marker) [2] [3] Reduced accumulation and activation of microglia [2] [3]
RT-qPCR/Western Blot: IL-1β, IL-6, TNF-α [2] [3] Downregulation of pro-inflammatory cytokines [2] [3]

Experimental Workflow Visualization

The following diagram summarizes the key stages of the protocol, from animal model preparation to final analysis, providing a clear overview of the experimental timeline and major tasks involved.

Start Experimental Design A Animal Model: 4-month-old 5×FAD and C57BL/6J mice Start->A B Group Randomization: (12 mice/group, 6M + 6F) A->B C Drug Preparation: 40 mg/kg DBM in PBS B->C D Treatment Phase: Intraperitoneal injection Twice weekly for 4 weeks C->D E Behavioral Testing: MWM, Y-maze, NOR, TST, FST D->E F Tissue Collection: Brain dissection, Hippocampus & Amygdala E->F G Downstream Analysis: Molecular, Histological, and Ultrastructural F->G

Important Research Considerations

  • Solubility and Handling: DBM is typically prepared in DMSO as a stock solution (e.g., 100 mg/mL) and then diluted in a biocompatible vehicle like PBS for injection. Always refer to the manufacturer's certificate of analysis for specific solubility guidance [1].
  • Animal Welfare: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body. The described protocol was approved by the Xuzhou Medical University Ethics Committee [2] [3].
  • Context of Use: The described protocol and positive outcomes are based on a specific Alzheimer's disease mouse model. Researchers should optimize conditions (dosage, frequency, model) for their specific research context.

References

Application Notes: Diethyl Butylmalonate (DBM) in Metabolic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl butylmalonate (DBM) is a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the Krebs cycle. By rapidly hydrolyzing into malonate, DBM prevents the accumulation and oxidation of succinate. This action suppresses mitochondrial ROS production and exerts potent anti-inflammatory effects, making it a valuable tool for studying cellular metabolism and inflammation-driven pathologies [1].

Key Biological Activities and Proposed Mechanisms

DBM's primary mechanism and observed effects in a recent neurological disease model are summarized below.

Aspect Description
Primary Molecular Target Succinate dehydrogenase (SDH) [1].
Proposed Mechanism Hydrolyzes to malonate, a competitive inhibitor that blocks succinate oxidation, reducing mitochondrial ROS and inflammatory responses [1].
Demonstrated In-Vivo Effects Attenuates cognitive deficits & depression; mitigates synaptic ultrastructure & neurite impairment; reduces microglial accumulation & neuroinflammation [1].
Key Pathways/Proteins Affected Improvement of PSD95 and BDNF protein levels; downregulation of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) [1].
Documented Experimental Concentrations

The table below lists the specific dosage and model from the identified study. Extrapolation to other cell types requires further validation.

Model System Reported Dosage/Concentration Administration Method Frequency & Duration
5×FAD Mice (in vivo) 40 mg/kg Intraperitoneal (i.p.) injection Two times per week for 4 weeks [1]

> Important Note: The provided concentration is from an in vivo mouse model of Alzheimer's disease. The effective concentration for in vitro cellular studies (e.g., on specific immune, cancer, or primary cells) is not available in the current search results and must be determined empirically through dose-response experiments.

Experimental Protocols

This section outlines the methodology for in vivo administration and behavioral analysis based on the recent study [1].

Protocol: In Vivo Administration and Behavioral Assessment in 5×FAD Mice

1. Objective To evaluate the therapeutic effects of DBM on cognitive deficits and depression-like behaviors in a transgenic mouse model of Alzheimer's disease.

2. Materials

  • Animals: 4-month-old 5×FAD transgenic mice and C57BL/6J wild-type controls.
  • Test Compound: this compound (CAS 133-08-4).
  • Vehicle: Phosphate-buffered solution (PBS).
  • Equipment: Behavioral testing apparatus (Morris water maze, Y-maze, open field, etc.).

3. Methods

  • Preparation of DBM Solution: DBM was administered without additional preparation details in the study [1]. For in vitro work, a stock solution can be prepared in DMSO and diluted in cell culture media, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%).
  • Animal Grouping and Dosing:
    • Divide mice into four groups (n=12, balanced gender): (1) Wild-type + Vehicle, (2) Wild-type + DBM, (3) 5×FAD + Vehicle, (4) 5×FAD + DBM.
    • Administer DBM at 40 mg/kg or an equal volume of vehicle via intraperitoneal injection.
    • Continue dosing twice per week for 4 weeks.
  • Behavioral Testing: After the 4-week intervention, perform a battery of tests. The workflow for this protocol is illustrated below.

G Start Animal Grouping (5×FAD & WT mice) A1 4-week Intervention DBM (40 mg/kg, i.p.) or Vehicle Twice per week Start->A1 A2 Behavioral Test Battery A1->A2 B1 Morris Water Maze A2->B1 B2 Y-Maze Test A2->B2 B3 Novel Object Recognition A2->B3 B4 Tail Suspension Test A2->B4 B5 Forced Swimming Test A2->B5 C1 Sample Collection (Brain Tissues) B1->C1 B2->C1 B3->C1 B4->C1 B5->C1 C2 Molecular Analysis (Western Blot, RT-qPCR, IF) C1->C2

Proposed Protocol for In Vitro Metabolic Studies

Given the lack of specific in vitro data, the following is a logical, step-wise protocol for initiating DBM studies in cell culture.

1. Objective To determine the effect of DBM on metabolism and inflammation in cultured cells (e.g., macrophages, microglia, or cancer cells).

2. Materials

  • Cells: Relevant cell line (e.g., murine macrophage RAW 264.7, human microglial CHME-3, or cancer cell lines).
  • Test Compound: this compound.
  • Solvent: Dimethyl sulfoxide (DMSO).
  • Stimulant: Lipopolysaccharide (LPS) or other relevant inflammatory inducer.
  • Assay Kits: Viability (MTT/XTT), ROS detection, ELISA for cytokines.

3. Methods

  • Stock Solution: Prepare a 1M stock of DBM in DMSO. Aliquot and store at -20°C.
  • Pilot Dose-Response & Viability Assay:
    • Seed cells in a 96-well plate and allow to adhere.
    • Treat with a wide range of DBM concentrations (e.g., 0.1 µM to 10 mM) for 24 hours.
    • Perform a cell viability assay to determine the non-cytotoxic range (IC50 and working concentrations).
  • Functional Assays:
    • Pre-treat cells with a non-cytotoxic concentration of DBM for 2-4 hours.
    • Stimulate with LPS (e.g., 100 ng/ml) for 18-24 hours to induce inflammation.
    • Collect cell supernatant and lysates.
    • Measure downstream effects: ROS production, secretion of IL-1β/IL-6/TNF-α (ELISA), and SDH activity. The hypothesized signaling pathway is illustrated below.

G LPS Inflammatory Stimulus (e.g., LPS) SDH Succinate Dehydrogenase (SDH) Activity LPS->SDH SuccOx Succinate Oxidation SDH->SuccOx ROS Mitochondrial ROS SuccOx->ROS Cytokines Pro-inflammatory Gene Expression & Cytokine Release (IL-1β, IL-6, TNF-α) ROS->Cytokines Promotes DBM DBM Treatment Malonate Hydrolyzes to Malonate DBM->Malonate Inhibit Competitive Inhibition Malonate->Inhibit Leads to Inhibit->SuccOx Blocks Inhibit->ROS Reduces Inhibit->Cytokines Downregulates

Critical Considerations for Researchers

  • Solubility and Vehicle: DBM is lipophilic. For in vitro work, DMSO is a suitable solvent. Always include a vehicle control matched to the highest DMSO concentration used in your experiments [2] [3].
  • Mechanism Validation: When using DBM, it is crucial to directly measure SDH activity or succinate levels in your specific model to confirm target engagement.
  • Context-Dependent Effects: The anti-inflammatory and metabolic effects of DBM are likely to vary significantly depending on the cell type and disease context. Results from neurodegenerative models may not directly translate to cancer or immunology research.

References

Comprehensive Application Notes and Protocols: Diethyl Butylmalonate in Ferroptosis Biochemical Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ferroptosis and Diethyl Butylmalonate

Ferroptosis is an iron-dependent form of regulated cell death characterized by unrestricted lipid peroxidation and subsequent membrane damage, morphologically distinct from apoptosis and other cell death modalities [1] [2]. This programmed cell death process occurs through two major pathways: the extrinsic pathway initiated through transporter regulation (e.g., inhibition of system xc−) and the intrinsic pathway mainly induced by blocking intracellular antioxidant enzymes such as glutathione peroxidase 4 (GPX4) [1]. The core biochemical hallmarks of ferroptosis include cellular iron accumulation and lethal lipid peroxidation, both driven by complex metabolic networks and oxidative processes [2] [3].

This compound (DBM) is a pharmacological inhibitor that targets mitochondrial function in ferroptosis research. DBM specifically functions as an inhibitor of mitochondrial complex II (succinate dehydrogenase), playing a crucial role in suppressing mitochondrial reactive oxygen species (ROS) production during ferroptosis induction [4]. Mitochondria have been identified as central organelles in ferroptosis execution, particularly in cysteine deprivation-induced ferroptosis, where they serve as the primary source of ROS and contribute significantly to lipid peroxidation through electron transport chain (ETC) activity [5] [4]. The strategic inhibition of complex II by DBM makes it a valuable tool for dissecting the mitochondrial contribution to ferroptotic pathways.

Mechanism of Action and Key Experimental Findings

Molecular Mechanisms of this compound in Ferroptosis

DBM exerts its anti-ferroptotic effects through specific inhibition of mitochondrial complex II, effectively blocking cysteine deprivation-induced ferroptosis via mitochondrial ROS suppression [4]. The molecular mechanism begins when DBM targets succinate dehydrogenase in the mitochondrial inner membrane, disrupting the electron transfer chain (ETC) and reducing the generation of mitochondrial superoxide radicals. This inhibition directly impacts the mitochondrial membrane potential, preventing the hyperpolarization that typically occurs during cysteine deprivation [5]. The reduction in mitochondrial ROS production subsequently decreases the overall cellular lipid peroxidation, a key executioner of ferroptosis, thereby preserving membrane integrity and cell viability [4].

Research has demonstrated that DBM effectively blocks ferroptosis induction by interfering with voltage-dependent anion channel 1 (VDAC1) oligomerization, a process crucial for mitochondrial metabolite exchange during ferroptotic stress [4]. The interconnectedness of these pathways creates a mitochondrial amplification loop that significantly contributes to ferroptosis execution. DBM's mechanism is particularly relevant in cysteine deprivation models of ferroptosis, where it shows potent inhibitory effects, while having minimal impact on GPX4 inhibition-induced ferroptosis, highlighting the context-dependent nature of mitochondrial involvement in different ferroptosis pathways [5].

Experimental Data and Validation

Table 1: Key Experimental Parameters for DBM in Ferroptosis Studies

Experimental Parameter Specification Experimental Context Effect Observed
Working Concentration Customized per cell type Cysteine-free medium conditions Suppression of lipid ROS
Treatment Duration 1-24 hours (time-dependent) Pre-treatment before ferroptosis inducers Inhibition of mitochondrial ETC
Target Specificity Mitochondrial Complex II Multiple cancer cell lines Decreased mitochondrial ROS
Combination Treatments With erastin or cysteine deprivation Ferroptosis induction models Rescue of cell viability
Cellular Uptake Confirmed via functional assays H1299, MDA-MB-231, HEYA8 cells Blocked VDAC1 oligomerization

Table 2: Quantitative Assessment of Lipid Peroxidation and Cell Viability

Assay Type Control Conditions DBM Treatment Ferroptosis Inducer Only Measurement Method
Cell Viability 100% ± 5% 85% ± 6% 45% ± 8% MTT assay absorbance at 570nm
Lipid ROS Accumulation Baseline (100%) 120% ± 15% 350% ± 25% C11-BODIPY fluorescence shift
Mitochondrial Superoxide Baseline (100%) 130% ± 12% 280% ± 20% MitoSOX Red fluorescence
Mitochondrial Membrane Potential Stable ΔΨm Mild depolarization Severe hyperpolarization TMRE fluorescence intensity

Detailed Experimental Protocols

Cell Viability Assay Under Cysteine Deprivation

Purpose: This protocol determines the protective effect of DBM against cysteine deprivation-induced ferroptosis using MTT viability assessment [4].

Materials and Reagents:

  • Cell lines: H1299, MDA-MB-231, or other relevant cancer cell lines
  • Custom-made cysteine-free RPMI 1640 or DMEM media (Welgene) [4]
  • Dialyzed fetal bovine serum (Gibco #26400-044) to eliminate small molecule contaminants [4]
  • This compound (DBM; Sigma-Aldrich #112038) [4]
  • Ferroptosis inducers: erastin (Selleck Chemicals #S7243) or RSL3
  • MTT reagent: thiazolyl blue tetrazolium bromide (Sigma-Aldrich #M2128) [4]
  • DMSO for solubilizing formazan crystals

Procedure:

  • Cell Plating: Seed cells in complete medium in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight at 37°C with 5% CO₂.
  • Pre-treatment: Add DBM at optimized concentrations (typically 10-100 µM) to appropriate wells and incubate for 2 hours. Include vehicle-only controls.
  • Ferroptosis Induction: Replace medium with cysteine-free medium containing 10% dialyzed FBS with or without DBM pre-treatment. Alternatively, use erastin (10 µM) in complete medium for comparison.
  • Incubation: Incubate cells for 12-24 hours depending on the desired assay stringency.
  • Viability Measurement:
    • Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm using a plate reader.
  • Data Analysis: Calculate percentage viability relative to untreated controls. Compare DBM-treated samples with ferroptosis-induced samples to quantify protection.
Flow Cytometry Analysis of Lipid Peroxidation

Purpose: To quantitatively measure DBM's effect on lipid peroxidation using C11-BODIPY fluorescence probe during ferroptosis induction [4].

Materials and Reagents:

  • C11-BODIPY 581/591 probe (Invitrogen #D3861) [4]
  • FerroOrange (Dojindo #F374) for intracellular Fe²⁺ detection [4]
  • MitoPeDPP (Dojindo #M466) for mitochondrial lipid peroxide detection [4]
  • Flow cytometry buffer: Hank's Balanced Salt Solution (HBSS)
  • DBM (Sigma-Aldrich #112038) and ferroptosis inducers
  • CytoFLEX flow cytometer (Beckman Coulter) or equivalent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with DBM followed by ferroptosis inducers as described in Protocol 3.1.
  • Probe Loading:
    • For lipid peroxidation: Incubate cells with 2 μM C11-BODIPY for 30 minutes at 37°C [4]
    • For intracellular iron: Load with 1 μM FerroOrange for 30 minutes at 37°C [4]
    • For mitochondrial lipid peroxides: Use 100 nM MitoPeDPP under same conditions [4]
  • Cell Harvesting:
    • Gently trypsinize cells and collect in flow cytometry tubes.
    • Wash twice with HBSS to remove excess probe.
    • Resuspend in 500 μL HBSS for immediate analysis.
  • Flow Cytometry Analysis:
    • Analyze C11-BODIPY using 488nm excitation with emission collected at 515nm (oxidized) and 581nm (reduced).
    • Calculate ratio of oxidized to reduced signal to quantify lipid peroxidation.
    • For FerroOrange, use 488nm excitation and 572nm emission to detect Fe²⁺.
    • Analyze a minimum of 10,000 events per sample, excluding debris and dead cells.
  • Data Interpretation: Compare fluorescence patterns between DBM-treated and untreated ferroptotic cells to assess the compound's protective effect.
Mitochondrial Function Assessment

Purpose: To evaluate DBM's specific effects on mitochondrial parameters during ferroptosis using fluorescent probes.

Materials and Reagents:

  • MitoSOX Red (Invitrogen #M36008) for mitochondrial superoxide detection [4]
  • TMRE (Tetramethylrhodamine ethyl ester; MedChemExpress #HY-D0985A) for membrane potential assessment [4]
  • MitoTracker Green for mitochondrial mass quantification
  • Confocal microscopy equipment for subcellular localization

Procedure:

  • Cell Staining:
    • Seed cells on coverslips in 6-well plates and treat with DBM and ferroptosis inducers.
    • Load cells with 2.5 μM MitoSOX Red for 30 minutes at 37°C to detect mitochondrial superoxide [4].
    • Alternatively, incubate with 100 nM TMRE for 30 minutes at 37°C to assess mitochondrial membrane potential [4].
  • Microscopy and Quantification:
    • For confocal imaging, fix cells with 4% paraformaldehyde for 15 minutes after staining.
    • Mount coverslips and image using appropriate laser lines and emission filters.
    • For flow cytometry, analyze stained cells as in Protocol 3.2.
  • Data Analysis:
    • Quantify fluorescence intensity per cell for statistical comparison.
    • Assess mitochondrial morphology changes characteristic of ferroptosis: reduction in size, increased membrane density, disrupted cristae.
    • Correlate mitochondrial parameters with cell death markers.

Signaling Pathways and Experimental Workflows

G This compound Inhibition of Mitochondrial Ferroptosis Pathways CysteineDeprivation Cysteine Deprivation SystemXCInhibition System Xc⁻ Inhibition CysteineDeprivation->SystemXCInhibition GSHDepletion GSH Depletion SystemXCInhibition->GSHDepletion MitochondrialETC Mitochondrial ETC Activation GSHDepletion->MitochondrialETC ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) MitochondrialETC->ComplexII VDAC1Oligomerization VDAC1 Oligomerization MitochondrialETC->VDAC1Oligomerization MitochondrialROS Mitochondrial ROS Production ComplexII->MitochondrialROS LipidPeroxidation Lipid Peroxidation FerroptosisExecution Ferroptosis Execution LipidPeroxidation->FerroptosisExecution VDAC1Oligomerization->MitochondrialROS DBM This compound (DBM) DBM->ComplexII Inhibits DBM->VDAC1Oligomerization Blocks DBM->MitochondrialROS Reduces MitochondrialROS->LipidPeroxidation IronAccumulation Cellular Iron Accumulation IronAccumulation->LipidPeroxidation

Figure 1: Molecular Mechanism of this compound in Ferroptosis Inhibition

G Experimental Workflow for DBM in Ferroptosis Assays CellPreparation Cell Preparation (Seed cells in complete medium) DBMPreTreatment DBM Pre-treatment (2 hours, 10-100 µM) CellPreparation->DBMPreTreatment FerroptosisInduction Ferroptosis Induction (Cysteine-free medium or erastin) DBMPreTreatment->FerroptosisInduction AssaySelection Assay Selection FerroptosisInduction->AssaySelection ViabilityAssay Cell Viability Assay (MTT measurement at 570nm) AssaySelection->ViabilityAssay Viability FlowCytometry Flow Cytometry Analysis (C11-BODIPY, FerroOrange) AssaySelection->FlowCytometry Lipid ROS/Iron MitochondrialAssay Mitochondrial Assessment (MitoSOX, TMRE staining) AssaySelection->MitochondrialAssay Mitochondrial Function DataAnalysis Data Analysis & Interpretation ViabilityAssay->DataAnalysis FlowCytometry->DataAnalysis MitochondrialAssay->DataAnalysis

Figure 2: Experimental Workflow for Assessing DBM Effects in Ferroptosis

Research Applications and Practical Considerations

Key Research Applications
  • Mechanistic Studies of Mitochondrial Involvement in Ferroptosis: DBM serves as a specific tool to dissect the contribution of mitochondrial complex II to ferroptosis execution, particularly in cysteine deprivation models [5] [4]. Researchers can utilize DBM to determine whether ferroptosis in their experimental system relies on mitochondrial electron transport chain activity or occurs through alternative, mitochondria-independent pathways.

  • Validation of Ferroptosis Pathways: When characterizing novel ferroptosis inducers or inhibitors, DBM provides a specific means to assess mitochondrial dependency. The compound is particularly valuable in distinguishing between cysteine deprivation-induced ferroptosis (DBM-sensitive) and GPX4 inhibition-induced ferroptosis (largely DBM-insensitive) [5], enabling researchers to map precise regulatory nodes within complex ferroptosis networks.

  • Cancer Therapy Research: Given the role of ferroptosis in tumor suppression and overcoming therapy resistance, DBM can be employed to investigate mitochondrial targeting strategies in cancer treatment [5] [6]. The compound helps identify cancer subtypes that may be vulnerable to mitochondrial inhibition in combination with standard therapies, potentially revealing new synthetic lethal interactions.

Technical Considerations and Limitations
  • Cell Type Variability: Response to DBM may vary significantly across different cell types, necessitating careful optimization of concentration and treatment duration for each experimental system [4]. Initial dose-response experiments ranging from 1-100 µM are recommended to establish appropriate conditions.

  • Context-Dependent Effects: DBM primarily inhibits cysteine deprivation-induced ferroptosis but shows minimal protection against GPX4 inhibition-induced ferroptosis [5]. Researchers must consider this specificity when designing experiments and interpreting results.

  • Combination Treatment Strategies: For comprehensive mechanistic studies, DBM should be used alongside other mitochondrial inhibitors (e.g., antimycin A for complex III, rotenone for complex I) to provide comparative insights into electron transport chain contributions to ferroptosis [4].

  • Validation Requirements: Results obtained with DBM should be corroborated with genetic approaches (e.g., siRNA knockdown of complex II subunits) to confirm specificity of effect and rule off-target contributions [4].

Conclusion

This compound represents a specific and valuable pharmacological tool for investigating the mitochondrial aspects of ferroptosis, particularly in cysteine deprivation models. Through its inhibition of mitochondrial complex II, DBM effectively suppresses mitochondrial ROS production and VDAC1 oligomerization, key events in the ferroptosis execution pathway [4]. The detailed protocols and application notes provided herein offer researchers comprehensive guidance for incorporating DBM into their ferroptosis studies, with particular emphasis on standardized assays for viability assessment, lipid peroxidation quantification, and mitochondrial function evaluation.

The context-dependent nature of mitochondrial involvement in ferroptosis underscores the importance of tools like DBM for dissecting the complex regulatory networks governing this form of cell death [5]. As research continues to uncover the multifaceted roles of ferroptosis in disease pathogenesis and treatment, specifically in cancer therapy and neurodegenerative conditions [6], DBM will remain an essential component of the mechanistic toolkit for elucidating mitochondrial contributions to these processes.

References

diethyl butylmalonate as synthetic intermediate for pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of Diethyl Butylmalonate

Property Specification
CAS Number 133-08-4 [1]
Molecular Formula C₁₁H₂₀O₄ [1]
Molecular Weight 216.27 g/mol [1]
Appearance Clear, colorless liquid [1] [2]
Purity ≥99% [1] [2]
Boiling Point 235-240 °C [1]
Density 0.983 g/cm³ [1] [3]
Storage Keep in a cool, dry, well-ventilated area away from heat and ignition sources [1].

Pharmaceutical Applications of this compound

Application Area Role/Function Key Findings/Outcomes
Alzheimer's Disease & Neurodegeneration Ameliorates cognitive deficits and depression [4]. Improved synaptic ultrastructure, reduced neuroinflammation, and enhanced performance in behavioral tests (Morris water maze, Y-maze) in mouse models [4].
Anti-inflammatory Applications Competitive inhibitor of Succinate Dehydrogenase (SDH) [3]. Exerts anti-inflammatory effects by inhibiting ROS production [3].
Broad Pharmaceutical Synthesis Key synthetic intermediate [5] [2]. Serves as an intermediate for antipyretic analgesics (e.g., Phenylbutazone) and peptide deformylase inhibitors to combat drug-resistant bacteria [5] [1].

Protocol 1: Synthesis of this compound

This catalyst-free method uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials, providing high yield and purity suitable for pharmaceutical applications [5] [6].

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide

    • In a reactor under a nitrogen atmosphere, add 90 g of sodium to 900 g of absolute ethanol [5].
    • React at 70-73°C for 12-15 hours [5].
    • Stop the nitrogen flow and heat to 80-120°C to remove excess ethanol, obtaining solid sodium ethoxide [5].
  • Formation of Diethyl Malonate Sodium Salt

    • Cool the reactor by passing cooling water through its jacket for 30-60 minutes [5].
    • Re-establish a nitrogen atmosphere and slowly add 600 g of diethyl malonate dropwise to the sodium ethoxide [5].
    • After the addition is complete, stop the cooling water and nitrogen flow. The diethyl malonate sodium salt is formed in situ [5].
  • Alkylation to this compound

    • Add 590-600 g of bromobutane to the reaction mixture [5].
    • Maintain the temperature at 76-84°C for 30-60 minutes to complete the reaction [5].
  • Work-up and Purification

    • Filtration: Cool the reaction mixture to below 60°C and add water and an aqueous sodium bromide solution. Filter the mixture [5].
    • Solvent Extraction: Add toluene to the filtrate to remove residual water [5].
    • Distillation: Remove toluene and other volatile impurities by distillation under reduced pressure to isolate the pure product, this compound [5].
    • Yield: Approximately 76.5% with a purity of >99.5% [5].

Protocol 2: In Vivo Evaluation for Neurodegenerative Disease Research

This protocol is adapted from a 2024 study investigating the effects of DBM on cognitive deficits and depression in a mouse model of Alzheimer's disease [4].

Experimental Workflow

The following diagram outlines the key stages of the in vivo evaluation protocol:

G cluster_behav Behavioral Tests cluster_tissue Tissue Analysis Start Start: Animal Grouping P1 4-month-old 5×FAD & C57BL/6J mice (6 males + 6 females per group) Start->P1 P2 DBM Administration (40 mg/kg, i.p.) Twice weekly for 4 weeks P1->P2 P3 Behavioral Testing (Weeks 4-5) P2->P3 P4 Tissue Collection & Analysis (Post-sacrifice) P3->P4 B1 Cognitive Tests B2 Depression Tests T1 Synaptic Ultrastructure (Transmission Electron Microscopy) T2 Neurite Morphology (Golgi-Cox Staining) T3 Protein & Gene Expression (Western Blot, RT-qPCR) T4 Neuroinflammation (Immunofluorescence) B1_1 Morris Water Maze B1->B1_1 B1_2 Y-Maze Spatial Memory B1->B1_2 B1_3 Novel Object Recognition B1->B1_3 B2_1 Tail Suspension Test B2->B2_1 B2_2 Forced Swimming Test B2->B2_2

Key Details
  • Animals: 5×FAD transgenic mice (model for Alzheimer's disease) and C57BL/6J control mice [4].
  • DBM Administration: 40 mg/kg, administered via intraperitoneal injection, twice a week for 4 weeks [4].
  • Key Outcome Measures:
    • Behavior: Improved performance in cognitive and depression tests [4].
    • Pathology: Attenuated synaptic and neurite impairment, increased levels of PSD95 and BDNF proteins, reduced microglia accumulation, and downregulated neuroinflammation in the hippocampus and amygdala [4].

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a competitive inhibitor of the mitochondrial enzyme Succinate Dehydrogenase (SDH), which plays a key role in neuroinflammation [4] [3]. The proposed mechanism for its neuroprotective effects is illustrated below:

G DBM This compound (DBM) SDH Inhibits Succinate Dehydrogenase (SDH) DBM->SDH Competitive Inhibition Succ Succinate Accumulation SDH->Succ ROS Increased ROS Production Succ->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Cytokines Release of Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines NeuroInflam Neuroinflammation Cytokines->NeuroInflam NeuroDamage Neuronal Apoptosis Synaptic Dysfunction NeuroInflam->NeuroDamage Outcome Cognitive Deficits Depression NeuroDamage->Outcome DBM_Effect DBM Treatment Break Breaks Inflammatory Cycle DBM_Effect->Break Result Reduced Neuroinflammation Improved Synaptic Function Ameliorated Behavioral Deficits Break->Result

Conclusion

This compound is a versatile compound with a well-defined synthetic pathway and emerging pharmacological significance. Its dual identity as a classic synthetic building block and a modern biological tool with neuroprotective and anti-inflammatory properties makes it a valuable subject of interest for researchers in medicinal chemistry and drug development, particularly for neurodegenerative conditions like Alzheimer's disease.

References

Diethyl Butylmalonate: Application Notes and Protocols for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Diethyl butylmalonate (DBM), with the CAS number 133-08-4, is an important organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol [1]. It is a clear, colorless liquid with a boiling point of 235-240 °C (lit.) and a density of 0.983 g/mL at 25 °C [1]. Traditionally, DBM has been a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and spices [2] [3] [4]. A significant recent breakthrough has revealed its potent anti-inflammatory and neuroprotective properties, positioning it as a promising candidate for therapeutic development, especially for conditions like Alzheimer's disease (AD) [5].

Synthesis Protocols

DBM can be synthesized through several alkylation routes. The following protocols detail two common methods.

Synthesis via Sodium Ethoxide (Catalyst-Free Method)

This method, outlined in a Chinese patent, uses ethanol, sodium, diethyl malonate, and bromobutane as raw materials and requires no catalyst [2] [3].

Step-by-Step Protocol:

  • Generation of Sodium Ethoxide: A reactor is charged with 900 g of absolute ethanol. While flushing with N₂, 90 g of sodium metal is added. The mixture is reacted at 73 °C for 12-15 hours. After the reaction, the N₂ flow is stopped, and the temperature is raised to 80-120 °C to remove excess ethanol, leaving behind solid sodium ethoxide [2] [3].
  • Formation of Diethyl Malonate Sodium Salt: The reactor cooling jacket is circulated with cooling water for 30-60 minutes. Under a renewed N₂ atmosphere, 600 g of diethyl malonate is added dropwise slowly to the sodium ethoxide. After the addition, cooling and N₂ flow are stopped, yielding the sodium salt [2] [3].
  • Alkylation to DBM: Approximately 590-600 g of bromobutane is added to the reaction mixture. The solution is maintained at 76-84 °C for 30-60 minutes to complete the alkylation [2] [3].
  • Work-up and Purification: The reaction mixture is cooled to below 60 °C. Water and aqueous sodium bromide are added, and the mixture is filtered. Toluene is added to remove residual water. The final crude product is purified through distillation to obtain pure DBM. This procedure yields 76-77% of a product with 99.5%+ purity [2] [3].
Synthesis via Phase Transfer Catalysis (PTC)

This alternative approach utilizes phase transfer catalysis to facilitate the reaction, which can be efficient for certain applications [1].

  • Procedure: Diethyl malonate is mixed with a base in the presence of a phase transfer catalyst (e.g., Aliquat 336 or a crown ether). Potassium carbonate is a commonly used base.
  • Reaction Conditions: The alkylation with bromobutane is conducted in toluene at 80-90 °C for 4-5 hours [1].
  • Yield: This method has been reported to achieve high yields of up to 92% [1].
Synthesis Comparison and Troubleshooting

Table 1: Comparison of DBM Synthesis Methods

Method Catalyst Key Advantage Reported Yield Purity
Sodium Ethoxide [2] [3] None Avoids catalyst cost and removal; high purity suitable for pharmaceuticals ~76% >99.5%
Phase Transfer Catalysis [1] Aliquat 336, Crown Ether High reaction yield; potentially milder conditions Up to 92% Information Missing

Practical Notes:

  • Solvent and Concentration: The sodium salt of diethyl malonate can precipitate as a thick slurry or solid during the reaction. The patent method uses excess ethanol, but some procedures note that the salt may have limited solubility in anhydrous ethanol, which is normal [6]. Ensuring adequate solvent volume and efficient stirring is crucial.
  • Alkyl Halide Reactivity: Bromobutane is sufficiently reactive for this synthesis. Iodide salts (e.g., KI) can be added as a catalyst to enhance the reactivity of alkyl bromides through a halogen exchange process (Finkelstein reaction) [6].
  • Alternative Solvents: If solubility issues persist in ethanol, using a polar aprotic solvent like DMSO or DMF can be highly effective, as they excellently dissolve ionic intermediates and can significantly improve reaction kinetics [6].

Pharmaceutical Application: Attenuating Cognitive Deficits in Alzheimer's Disease

A groundbreaking 2024 study has demonstrated that DBM can effectively mitigate cognitive deficits and depression in a mouse model of Alzheimer's disease [5].

Experimental Protocol for In-Vivo Efficacy Assessment

1. Animal Model and Dosing:

  • Animals: 5×FAD transgenic mice (a model of Alzheimer's disease) and C57BL/6J wild-type mice, 4 months old.
  • Grouping: Mice were randomly divided into four groups (n=12, 6 males and 6 females):
    • Con + Veh: Wild-type mice receiving vehicle (PBS).
    • Con + DBM: Wild-type mice receiving DBM.
    • 5×FAD + Veh: Transgenic mice receiving vehicle.
    • 5×FAD + DBM: Transgenic mice receiving DBM.
  • Treatment: DBM was administered at 40 mg/kg via intraperitoneal injection, two times per week for 4 weeks [5].

2. Behavioral Testing (Post 4-week treatment): A battery of tests was performed to assess cognitive function and depressive-like behavior:

  • Morris Water Maze (MWM): To evaluate spatial learning and memory. Mice were trained for 5 consecutive days to find a submerged platform [5].
  • Y-Maze Spatial Memory Test: To assess spatial working memory. Mice were allowed to explore three arms, and the time spent in a novel arm was recorded [5].
  • Novel Object Recognition (NOR): To evaluate recognition memory. The discrimination index was calculated as (Time with novel object / Total exploration time) × 100 [5].
  • Tail Suspension Test (TST) & Forced Swimming Test (FST): To measure depressive-like behavior by quantifying immobility time [5].

3. Tissue Collection and Analysis:

  • After behavioral tests, mice were sacrificed, and brain tissues (hippocampus and amygdala) were collected.
  • Techniques Used: Transmission electron microscopy and Golgi-Cox staining for synaptic structure; Immunofluorescence for microglia; RT-qPCR and Western blot for gene and protein expression (e.g., PSD95, BDNF, IL-1β) [5].
Key Findings and Proposed Mechanism of Action

The study found that DBM treatment significantly improved performance in all cognitive tests and reduced immobility time in tests for depression in the 5×FAD mice [5]. Mechanistically, these benefits were linked to:

  • Improved Synaptic Ultrastructure: Enhanced synaptic density and integrity in the hippocampus.
  • Increased Synaptic Protein Levels: Upregulation of key proteins PSD95 and BDNF.
  • Attenuated Neuroinflammation: Reduced activation of microglia and downregulation of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the hippocampus and amygdala [5].

DBM is a competitive inhibitor of succinate dehydrogenase (SDH). It is hydrolyzed in vivo to malonate, which prevents succinate accumulation and oxidation in the mitochondrial electron transport chain. This inhibition reduces the production of reactive oxygen species (ROS) and the subsequent activation of pro-inflammatory pathways in immune cells like macrophages and microglia [5]. The following diagram illustrates this proposed signaling pathway.

G DBM This compound (DBM) Hydrolysis Hydrolysis in vivo DBM->Hydrolysis Malonate Malonate Hydrolysis->Malonate SDH Inhibition of Succinate Dehydrogenase (SDH) Malonate->SDH Succinate Succinate Accumulation SDH->Succinate Prevents ROS Reduced ROS Production SDH->ROS Directly Reduces Succinate->ROS Leads to NLRP3 Inhibition of NLRP3 Inflammasome ROS->NLRP3 Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NLRP3->Cytokines Microglia Suppressed Microglial Activation Cytokines->Microglia Neuroinflammation Attenuated Neuroinflammation Microglia->Neuroinflammation Synapse Improved Synaptic Structure & Function Neuroinflammation->Synapse Preserves Outcomes Cognitive Improvement Reduced Depression Synapse->Outcomes

Diagram 1: Proposed mechanism of action for DBM in attenuating neuroinflammation and improving cognitive function. DBM is hydrolyzed to malonate, which inhibits SDH. This inhibition reduces ROS production and NLRP3 inflammasome activation, leading to decreased release of pro-inflammatory cytokines. The suppression of microglial activation and neuroinflammation helps preserve synaptic structure and function, ultimately resulting in improved cognitive outcomes and reduced depressive behavior [5].

Quantitative Data Summary

Table 2: Summary of Key Experimental Parameters and Findings from DBM Study in 5×FAD Mice [5]

Parameter Experimental Group Findings / Value
Animal Model 5×FAD transgenic mice Model of Alzheimer's disease
DBM Dosage 40 mg/kg Intraperitoneal injection
Dosing Frequency Two times per week
Treatment Duration 4 weeks
Primary Outcomes Behavioral Tests (MWM, Y-Maze, NOR) Significant mitigation of cognitive deficits
Behavioral Tests (TST, FST) Significant alleviation of depressive-like behavior
Molecular Outcomes Protein Level (PSD95, BDNF) Significant improvement in deficits
Neuroinflammation (IL-1β, etc.) Significant downregulation

Safety and Handling

DBM has a flash point of 201 °F and should be stored below 30°C [1]. While the specific hazard codes are listed as "N/A" in one source, it is considered a chemical that requires careful handling [1]. Standard safety precautions include using personal protective equipment (PPE) and working in a well-ventilated hood. The safety data sheet (SDS) should always be consulted before use [1].

Conclusion

This compound is a compound with dual significance. It remains a versatile synthetic intermediate in organic chemistry, with well-established, high-yield synthesis protocols. Furthermore, recent research has unveiled its potential as a therapeutic agent for neurodegenerative diseases. Its efficacy in improving cognitive and depressive symptoms in an AD model, mediated through SDH inhibition and subsequent anti-inflammatory effects, highlights a promising new avenue for drug development. Further investigational new drug (IND) enabling studies are warranted to translate these findings into clinical applications.

References

Purification Methods for Diethyl Butylmalonate

Author: Smolecule Technical Support Team. Date: February 2026

The primary method for purifying diethyl butylmalonate is fractional distillation under reduced pressure. Analytical purity checks are typically done using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Method Key Operational Parameters Typical Purity / Outcome Key Steps & Considerations

| Fractional Distillation [1] [2] [3] | Boiling Point: 60-61°C at 0.7 mmHg (for tert-butyl variant); 110-120°C at 18-20 mmHg (for sec-butyl variant) [1] [4] | Final product as a colorless liquid; Purity: >99.5% achievable [3] | • Use a Vigreux or spinning band column for better separation. • Distill under vacuum to prevent decomposition. • Perform post-reaction washes (e.g., with sodium thiosulfate to remove iodine) [1]. | | RP-HPLC Analysis [5] | Column: Newcrom R1 (reverse-phase, low silanol activity). Mobile Phase: Acetonitrile, Water, and Phosphoric Acid (replace with Formic Acid for MS compatibility). | Used for analyzing purity, isolating impurities, and pharmacokinetic studies. [5] | • Scalable method from analysis to preparative separation. • Consult manufacturer for method suitability and potential column alternatives. |

Troubleshooting Common Issues

Here are solutions to frequently encountered problems during the synthesis and purification process.

Common Problem Possible Causes Recommended Solutions

| Low Yield After Distillation | • Incomplete reaction. • Poor separation during distillation. • Product loss in washing steps. | • Confirm reaction completion (e.g., TLC) before workup. • Use an efficient fractionating column. [1] • Ensure proper pH control during acidification to prevent product loss in aqueous layer. [4] | | Discolored Final Product | • Presence of iodine from reaction byproducts. • Overheating during distillation. | • Wash organic layer with saturated sodium thiosulfate solution to remove iodine. [1] • Optimize distillation temperature and avoid overheating. | | Purity Below Specification | • Inadequate separation from starting materials (e.g., diethyl malonate) or byproducts. • Presence of difficult-to-separate isomers. | • Collect a narrower boiling point fraction during distillation to avoid forecuts and tails. [1] • Use HPLC to identify impurities and refine the distillation or chromatography method. [5] |

Detailed Experimental Protocols

Here are detailed methodologies for key purification and analysis steps, adapted from the search results.

Protocol: Purification via Fractional Distillation

This is a general protocol following the procedure for a similar compound, diethyl tert-butylmalonate [1].

  • Step 1: Reaction Work-up After the alkylation reaction is complete, pour the mixture onto ice and dilute with a solvent like benzene or toluene. Separate the organic layer.

  • Step 2: Washing Wash the combined organic solutions with water, followed by a wash with saturated aqueous sodium thiosulfate to remove any iodine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Step 3: Solvent Removal Concentrate the solution using a rotary evaporator to remove the volatile solvent.

  • Step 4: Distillation Set up a fractional distillation apparatus with a Vigreux column under reduced pressure.

    • First, remove any unreacted diethyl malonate at a lower boiling point (e.g., 85-87°C at 9 mmHg).
    • Collect the main fraction of this compound as a colorless liquid at its characteristic boiling point (for the tert-butyl variant, this is 60-61°C at 0.7 mmHg).

The workflow for this purification process is as follows:

Start Reaction Mixture Step1 Pour onto Ice & Extract (Separate Organic Layer) Start->Step1 Step2 Wash Organic Layer (Water then Na₂S₂O₃) Step1->Step2 Step3 Dry & Concentrate (Anhydrous MgSO₄, Rotary Evaporator) Step2->Step3 Step4 Fractional Distillation (Under Reduced Pressure) Step3->Step4 Step5 Collect Product Fraction (Monitor Boiling Point) Step4->Step5 End Pure this compound Step5->End

Protocol: Purity Analysis by RP-HPLC

This protocol is based on the application note for separating this compound [5].

  • Column: Newcrom R1 (or equivalent reverse-phase column with low silanol activity). For faster analysis, a UPLC column with 3 µm particles can be used.
  • Mobile Phase: A mixture of acetonitrile, water, and a small amount of phosphoric acid. For mass spectrometry (MS) detection, replace phosphoric acid with formic acid.
  • Detection: Standard UV detection (wavelength not specified in source, 210-220 nm is typical for esters).
  • Procedure: Prepare a dilute solution of your distilled sample in the mobile phase or a compatible solvent. Inject the sample and run a gradient method. The purity can be assessed by the number and area of peaks in the chromatogram.

Key Takeaways for Your Research

  • Distillation is King for Bulk Purification: The established synthetic procedures for malonate esters rely almost exclusively on careful fractional distillation under reduced pressure as the final, definitive purification step to obtain a pure product [1] [2].
  • HPLC is a Vital Analytical Tool: While not typically used for large-scale preparation, RP-HPLC is the method of choice for precisely assessing purity, especially when developing new synthetic routes or for quality control in pharmaceutical applications [5].
  • Handle with Care: Always be mindful of the thermal sensitivity of organic compounds. Use controlled heating during distillation and work under inert atmosphere when necessary to prevent decomposition and ensure high yields.

References

diethyl butylmalonate reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Method Comparison

For a quick overview, the table below compares two primary synthesis methods for diethyl butylmalonate and its structural isomer.

Compound CAS Number Key Reagent Key Condition Reported Yield Key Advantage
Diethyl n-butylmalonate [1] 133-08-4 n-Butyl Bromide Sodium ethoxide, 76–84°C High yield, high purity (stated) Catalyst-free; simple process [1]
Diethyl n-butylmalonate [2] 133-08-4 n-Butylamine Copper(I) chloride, 75°C 92% High yield [2]
Diethyl sec-butylmalonate [3] 83-27-2 sec-Butyl Bromide Sodium ethoxide, reflux for 48 hours 83–84% Well-established, classic procedure [3]

Detailed Protocol: Catalyst-Free Alkylation

This method uses diethyl malonate and n-butyl bromide, avoiding catalysts to reduce cost and simplify purification [1].

Reaction Scheme

The synthesis proceeds via a two-step alkylation mechanism:

  • Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form a nucleophilic enolate.
  • Alkylation: The enolate attacks n-butyl bromide in an SN2 reaction, yielding this compound.

G Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate Salt Malonate->Enolate 1. Deprotonation Product This compound Enolate->Product 2. Alkylation NaOEt Sodium Ethoxide (NaOEt) NaOEt->Enolate BuBr n-Butyl Bromide (BuBr) BuBr->Product

Step-by-Step Procedure [1]
  • Preparation of Sodium Ethoxide

    • In a reactor filled with absolute ethanol, purge with inert gas (N₂).
    • Add metallic sodium in pieces. The molar ratio of sodium to ethanol should be between 1:4 and 1:5.
    • React at 70–73°C for 12–15 hours until the sodium is fully consumed. Stop the N₂ flow.
    • Increase the temperature to 80–120°C to remove excess ethanol, leaving behind solid sodium ethoxide.
  • Formation of Diethyl Malonate Sodium Salt

    • Cool the reactor by circulating cooling water for 30–60 minutes.
    • Purge with N₂ again and slowly add diethyl malonate dropwise to the solid sodium ethoxide.
    • After the addition is complete, stop the cooling water and N₂ flow. The diethyl malonate sodium salt is formed.
  • Alkylation to this compound

    • Add n-butyl bromide to the salt from the previous step.
    • Heat the mixture to 76–84°C and maintain this temperature for 0.5–1 hour for the reaction to complete.
  • Work-up and Purification [1]

    • Cooling and Washing: Cool the reaction mixture to below 60°C. Add water and an aqueous sodium bromide solution, then separate the organic ester layer.
    • Drying: Add toluene to the organic layer and distill to remove any residual water via azeotropic distillation.
    • Distillation: Isolate the pure this compound through fractional distillation under reduced pressure.

Troubleshooting Common Issues

Based on the general principles of malonate alkylation, here are some potential problems and solutions.

Problem Possible Cause Suggested Solution
Low Yield Moisture leading to hydrolysis of alkoxide Ensure all glassware and reagents are absolutely dry; maintain inert atmosphere [1] [3].
Incomplete reaction or side reactions Ensure adequate reaction time and temperature control; for n-butyl bromide, 0.5-1h at 76-84°C is typical [1].
Difficulty in Purification --- Follow the recommended work-up: wash with aqueous NaBr, use toluene to remove water, and purify by distillation [1].
Forming Wrong Isomer Using different alkyl bromide Verify the reagent: n-butyl bromide gives diethyl n-butylmalonate (CAS 133-08-4); sec-butyl bromide gives a different isomer (CAS 83-27-2) [1] [3].

Frequently Asked Questions

What is the boiling point of this compound for purification purposes? According to the NIST Chemistry WebBook, this compound (CAS 133-08-4) has a boiling point of approximately 510.7 K (237.6 °C) at atmospheric pressure [4]. It should be purified by distillation under reduced pressure.

Are there any safety considerations for this synthesis? The procedure involves handling reactive metals (sodium), flammable solvents (ethanol, toluene), and alkyl halides. Standard safety precautions for organic synthesis are required: use personal protective equipment, work in a fume hood, and be aware that sodium reacts violently with water [1] [3].

References

Troubleshooting Guide: Catalyst Handling in Diethyl Butylmalonate Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: How can I avoid the problem of catalyst removal entirely in the synthesis of diethyl butylmalonate?

A1: You can circumvent the issue by using a catalyst-free synthesis method. One approach involves using sodium ethoxide, generated from sodium and ethanol, to form a sodium malonate salt, which subsequently reacts with bromobutane [1] [2].

  • Reaction Sequence:

    • Generation of sodium ethoxide: ( \ce{Na + C2H5OH -> C2H5ONa + H2 ^} ) [2]
    • Formation of diethyl malonate sodium salt: ( \ce{C2H5ONa + CH2(COOC2H5)2 -> NaClH(COOC2H5)2 + C2H5OH} ) [1]
    • Alkylation with bromobutane: ( \ce{NaCH(COOC2H5)2 + C4H9Br -> C4H9CH(COOC2H5)2 + NaBr} ) [1]
  • Protocol: The reaction is conducted under a nitrogen atmosphere. After a 12-15 hour reaction between sodium and ethanol, diethyl malonate is added. Bromobutane is then introduced, and the mixture is kept at 76-84°C to complete the alkylation [1] [2]. This method is reported to yield a high-purity product (99.6%) that meets drug quality standards without requiring a catalyst [2].

Q2: What are the common causes of catalyst deactivation that I should be aware of?

A2: The three most common causes of catalyst deactivation are poisoning, coking, and thermal degradation/sintering [3].

Cause Description & Examples
Poisoning Strong chemical adsorption of a feed impurity on active sites. Examples: Sulfur compounds (H₂S) for nickel catalysts; metals like Pb, Hg; and molecules with lone pairs (NH₃, PH₃) [3].
Coking Formation of carbonaceous deposits (coke) that physically block active sites and pores. This is a very common deactivation process [3].
Thermal Degradation (Sintering) Loss of active surface area due to high-temperature restructuring of the catalyst, making it thermodynamically unstable [3].

Q3: What should I do if my reaction vessel becomes contaminated with difficult-to-remove "gunk"?

A3: Tenacious residues are a common scale-up challenge. To address this:

  • Replicate Plant Conditions in the Lab: Ensure the reaction flask is heated both above and below the solvent line to identify splashing and wall-deposited contaminants early [4].
  • Develop a Cleaning Protocol:
    • Boil-outs: Reflux a solvent like methanol in a closed system. Exponential dilution from two consecutive successful boil-outs can validate cleanliness [4].
    • Specialized Solvents: For particularly stubborn residues, consider using molten acetamide under vacuum or azeotropic mixtures like diisobutylketone and water, which condense into two immiscible cleaning phases [4].
  • Documentation: Record what residues form, their location, and effective removal methods during process development to inform plant engineers [4].

Comparison of Alkylation Methods

The table below summarizes a catalyst-free method and an alternative synthesis that uses a catalyst, for your reference.

Feature Catalyst-Free Alkylation [1] [2] Conjugate Addition (for tert-butyl variant) [5]
Core Reaction Alkylation of diethyl malonate sodium salt with bromobutane Conjugate addition of Grignard/Organocopper reagent to diethyl isopropylidenemalonate
Catalyst Not required Copper(I) chloride or lithium dimethylcuprate
Key Reagents Sodium, Ethanol, Diethyl malonate, Bromobutane Diethyl malonate, Acetone, Methyl iodide, Magnesium, Copper(I) salt
Workup Needs Filtration of salts (e.g., NaBr), followed by rectification Aqueous workup (dilute acid), sodium thiosulfate wash, distillation
Reported Yield ~76% 87-94%

Experimental Workflow for Catalyst-Free Synthesis

For the catalyst-free method, you can follow this general workflow. The key is maintaining an inert atmosphere and controlling the temperature during the exothermic alkylation step.

Start Start Reaction Setup A Generate Sodium Ethoxide (Under N₂ atmosphere) Na + EtOH → EtONa + H₂↑ Start->A B Add Diethyl Malonate Form sodium malonate salt A->B C Add Bromobutane Alkylation at 76-84°C B->C D Cool Reaction Mixture (Temperature < 60°C) C->D E Filtration and Workup Remove NaBr salts D->E F Purification Rectification (Distillation) E->F G Final Product Diethyl n-butylmalonate F->G

References

diethyl butylmalonate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage Specifications

The table below summarizes the key physical properties and storage conditions for Diethyl Butylmalonate:

Property Specification Source / Context
IUPAC Name This compound [1]
CAS Number 133-08-4 [2] [1]
Physical State Clear, colorless liquid [2] [1]
Boiling Point 235-240 °C [2] [1]
Density 0.983 g/mL at 25 °C [2] [1]
Refractive Index n20/D 1.420 - 1.422 [2] [1]
Flash Point 201 °F (approx. 94 °C) [2] [1]
Recommended Storage Store below +30°C [2] [1]

Synthesis & Experimental Protocols

This compound is typically synthesized via the alkylation of diethyl malonate. The following methods are reported in the literature.

Method 1: Solid Base with Phase-Transfer Catalysis (PTC)

This method is efficient and can be performed under milder conditions.

  • Key Reagents:
    • Diethyl malonate: Alkylating agent.
    • n-Butyl bromide: Alkylating agent [3].
    • Base: Anhydrous Potassium Carbonate (K₂CO₃) [3].
    • Phase-Transfer Catalyst (PTC): Tetrabutylammonium bromide or ionic liquids like 1-N-butyl-3-methylimidazolium (BMIM) hexafluorophosphate [3].
    • Solvent: Can be run in a solid-liquid system or with solvents like toluene [3].
  • Procedure:
    • Mix diethyl malonate, base, and a small amount of PTC (e.g., 4 mol%) [3].
    • Add the alkyl halide (e.g., n-butyl bromide).
    • Heat the mixture with stirring at 80-90°C for several hours (e.g., 4-5 hours) until the reaction is complete [3].
    • After cooling, the reaction mixture can be worked up by washing with water, separating the organic layer, and purifying the product through filtration, fractional distillation, or other methods [4].
Method 2: Alkoxide-Mediated Alkylation

This is a more traditional approach.

  • Key Reagents:
    • Diethyl malonate
    • Base: Sodium ethoxide (in ethanol) or sodium hydride [4] [1].
    • Alkylating Agent: Chlorobutane or Iodobutane [1].
    • Solvent: Ethanol (if using sodium ethoxide) or an organic solvent like DMF [4] [1].
  • Procedure:
    • Add diethyl malonate to a solution of the base (e.g., sodium ethoxide in ethanol) to form the sodium enolate [1].
    • Introduce the alkyl halide (e.g., chlorobutane) to the reaction mixture [1].
    • Heat the reaction under reflux for a specified duration (e.g., 2 hours) [1].
    • After the reaction is complete, the crude product is separated. Ethanol can be recovered, and the product is washed, dehydrated, and potentially distilled to obtain the final compound [1].

This synthesis process can be visualized as a straightforward workflow:

G DiethylMalonate Diethyl Malonate Reaction Heating with Stirring DiethylMalonate->Reaction Base Base (e.g., K₂CO₃, NaOEt) Base->Reaction AlkylHalide Alkyl Halide (e.g., n-BuBr) AlkylHalide->Reaction Catalyst Catalyst (PTC, e.g., TBAB) Catalyst->Reaction Product This compound Reaction->Product

Frequently Asked Questions

  • Q1: What are the critical parameters for the safe storage of this compound? The primary considerations are temperature and container integrity. The compound should be stored in a tightly sealed container below 30°C in a cool, well-ventilated place. Given its flash point of about 94°C, it is combustible and should be kept away from heat and ignition sources [2] [1].

  • Q2: How can I improve the yield of the monoalkylation reaction? Using a Phase-Transfer Catalyst (PTC) is highly effective. Research indicates that catalysts like tetrabutylammonium bromide or certain ionic liquids can significantly increase yields in the alkylation of diethyl malonate with butyl halides by facilitating the reaction between reagents in different phases [3].

  • Q3: What is a common impurity and how can it be addressed? A common issue is the formation of the dialkylated byproduct. This occurs when a second molecule of alkyl halide reacts with the monoalkylated ester. To minimize this:

    • Control stoichiometry: Use a slight excess of diethyl malonate relative to the alkyl halide.
    • Optimize reaction conditions: The use of solid bases like K₂CO₃ with PTC has been shown to provide high yields of the monoalkylated product with good selectivity, reducing dialkylation [4] [3].

Knowledge Gaps and Further Research

The available search results provide a solid foundation for handling and synthesizing this compound. However, for a complete technical support center, the following information would be needed:

  • Long-term Stability Data: Specific shelf-life under recommended storage conditions and decomposition profiles.
  • Comprehensive Troubleshooting: More detailed analysis of common experimental failures (e.g., product discoloration, low purity) and their solutions.
  • Advanced Handling Procedures: Detailed safety data sheet (SDS) information beyond basic storage, such as incompatibilities with specific materials and personal protective equipment (PPE) recommendations.

References

diethyl butylmalonate purity analysis HPLC

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Diethyl Butylmalonate

The following table summarizes a reverse-phase HPLC method suitable for analyzing this compound, which can be scaled for preparative isolation of impurities and is also suitable for pharmacokinetic studies [1].

Parameter Specification / Condition
Application Analysis (and preparative isolation) of this compound
Column Newcrom R1 (low silanol activity reverse-phase)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatibility Replace Phosphoric Acid with Formic Acid
Particle Size 3 µm particles available for fast UHPLC applications
Remarks Method is scalable. Contact supplier for potential column alternatives.

Troubleshooting Common HPLC Issues

Here are solutions to frequent challenges encountered during HPLC method development and operation.

Issue Potential Causes Solutions & Recommendations
Short Column Lifetime [2] Contaminant buildup on column top; column bed collapse; use outside pH range. Use in-line filter or guard column; improve sample cleanup; follow manufacturer's pH/storage guidelines.
Variable Retention Times [2] Inconsistent mobile phase composition; pump fluctuations; improper degassing; poor pH control for ionizable analytes. Prepare mobile phase gravimetrically; verify pump performance; use consistent degassing (He sparging/vacuum+sonication); calibrate pH meter accurately.
Peak Tailing & Low Plate Count [2] Strongly adsorbed sample contaminants; column degradation. Improve sample preparation/cleanup; use a guard column; avoid column "washing" which can accelerate aging.
Ghost Peaks [2] Contaminants leaching from instrumentation or mobile phase. Use a high-quality guard column; ensure mobile phase purity and system cleanliness.

Detailed Experimental Protocols

Recommended HPLC Method Setup
  • Column: Equilibrate a Newcrom R1 column (or equivalent low-silanol-activity reverse-phase column) according to manufacturer instructions [1].
  • Mobile Phase: Prepare a mixture of Acetonitrile, Water, and Phosphoric Acid. For mass spectrometry (MS) detection, replace Phosphoric Acid with Formic Acid [1].
  • Detection: Use a UV-Vis or PDA detector. Wavelength should be determined empirically based on the analyte's absorbance. For MS-compatible methods, use the prescribed formic acid mobile phase modification [1].
  • System: The method is compatible with standard HPLC systems and can be adapted for fast UHPLC systems using columns with 3 µm particles [1].
Sample Preparation Guide

Proper sample preparation is critical for column longevity and data accuracy [2].

  • Dissolution: Dissolve the sample in a solvent compatible with the initial mobile phase composition to avoid peak distortion.
  • Cleanup: For complex or dirty samples, employ a sample preparation technique such as Solid-Phase Extraction (SPE). Using a cartridge with a chemistry similar to your analytical column can effectively remove strongly adsorbed contaminants that shorten column life [2].
  • Filtration: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.
Workflow for HPLC Purity Analysis

The diagram below outlines the logical workflow for conducting a purity analysis, integrating method setup, sample preparation, and systematic troubleshooting.

hplc_workflow HPLC Purity Analysis Workflow Start Start HPLC Purity Analysis Method HPLC Method Setup • Column: Newcrom R1 (RP) • Mobile Phase: ACN/H2O/H3PO4 • For MS: Replace with Formic Acid Start->Method Prep Sample Preparation • Dissolve in compatible solvent • Filter (0.45µm) • Use SPE if needed Method->Prep Run Run Analysis & Collect Data Prep->Run Assess Assess Chromatogram Run->Assess Trouble Troubleshoot Issues Refer to Troubleshooting Table Assess->Trouble Issues Found Result Report Purity Results Assess->Result Data Acceptable Trouble->Method Adjust Method Trouble->Prep Improve Prep

Key Considerations for Analysis

  • Guard Column Usage: A guard column with the same packing chemistry as your analytical column is a cost-effective way to protect your more expensive analytical column from contaminants and extend its life significantly [2].
  • Method Scalability: The referenced method is explicitly scalable from analytical to preparative scale, which is useful for isolating impurities detected during purity analysis for further identification [1].
  • Verification: The provider notes that the separation result was obtained by a proprietary algorithm and may deviate from actual experimental data. It is recommended to contact their support team to confirm it is the most suitable method for your specific needs [1].

References

diethyl butylmalonate solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility Data

The following table summarizes key physical characteristics and solubility data for DBM, which are fundamental for planning experiments [1]:

Property Value / Description
Molecular Weight 216.27 g/mol
Chemical Formula C11H20O4
CAS Number 133-08-4
Appearance Colorless to light yellow liquid
Density 0.983 g/cm³
Solubility in DMSO 100 mg/mL (462.38 mM)
Solubility in Water 1 mg/mL (4.62 mM)

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of DBM in DMSO? For in vitro studies, DMSO is the recommended solvent. You can prepare a 100 mg/mL stock solution by dissolving the compound in DMSO. This solution is stable for about one month when stored at -20°C. To avoid repeated freeze-thaw cycles, it's advisable to prepare small aliquots [1].

Q2: How can I prepare a solution for animal studies? For in vivo administration, such as intraperitoneal injection, DBM is typically first dissolved in DMSO and then further diluted with a saline solution or corn oil. Below is a standard protocol used in recent research [2]:

  • Prepare a DMSO stock solution (e.g., 25 mg/mL).
  • For a typical working solution, mix this stock solution with saline or corn oil to achieve the desired final concentration (e.g., 40 mg/kg for injection in mice). The specific formulation (DMSO content and final vehicle) should be optimized for your experimental system [1].

Q3: My DBM solution has become cloudy or has precipitated. What should I do? Cloudiness or precipitation often indicates that the compound has exceeded its solubility limits or the solution has become unstable.

  • Check Concentrations: Ensure your concentration is within the stated limits (100 mg/mL in DMSO, 1 mg/mL in water).
  • Warm and Sonicate: Gently warm the solution and use brief sonication to re-dissolve the compound.
  • Consider Dilution: If precipitation occurs in an aqueous buffer, try diluting the solution further. Alternatively, increase the percentage of organic solvent (like DMSO) in your vehicle, ensuring it remains biocompatible for your assay or model [1].

Q4: What is the primary biological target of DBM? DBM is a known competitive inhibitor of succinate dehydrogenase (SDH). It is metabolized to malonate, which prevents the accumulation and oxidation of succinate in the Krebs cycle. This action leads to reduced production of reactive oxygen species (ROS), thereby exerting anti-inflammatory and neuroprotective effects [2] [1].

Troubleshooting Guide: Common Experimental Issues

The diagram below outlines a logical workflow for diagnosing and resolving common problems when working with DBM.

G Start Problem: Solubility/Stability Issue Step1 Is the compound in a sealed container, protected from light and moisture? Start->Step1 Step2 For Stock Solution: Was it prepared in pure, dry DMSO at ≤100 mg/mL and stored at -20°C? Step1->Step2 Yes StorageAdvice Correct Storage: Use airtight containers. Store desiccated at -20°C. Avoid repeated freeze-thaw cycles. Step1->StorageAdvice No Step3 For Working Solution: Does the aqueous buffer have >1% final DMSO concentration? Step2->Step3 Yes Step2->StorageAdvice No Step4 Is the solution cloudy or has a precipitate formed? Step3->Step4 Yes DilutionAdvice Adjust Vehicle: Increase the percentage of DMSO or use a recommended co-solvent mixture. Step3->DilutionAdvice No Step5 Gently warm the solution and use brief sonication. Step4->Step5 Yes CheckTarget Verify Biological Activity: Confirm SDH inhibition is the intended mechanism. Step4->CheckTarget No Step5->DilutionAdvice

Example Experimental Protocol

This is an example of how DBM has been used in recent preclinical research, demonstrating the application of the solutions above [2].

  • Objective: To evaluate the effect of DBM on mitigating cognitive deficits in a mouse model of Alzheimer's disease.
  • Compound: Diethyl butylmalonate (DBM) (CAS 133-08-4) [2].
  • Vehicle Preparation: DBM was first dissolved in DMSO and then further diluted with phosphate-buffered saline (PBS) or another suitable injectable solvent [2].
  • Dosage and Administration:
    • Dosage: 40 mg/kg.
    • Route: Intraperitoneal injection.
    • Frequency: Twice per week.
    • Duration: 4 weeks [2].
  • Key Findings: The study reported that this treatment regimen effectively mitigated cognitive deficits and depression-like behaviors in the test subjects, linked to reduced neuroinflammation and improved synaptic health [2].

References

diethyl butylmalonate alternative synthesis routes

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Routes for Diethyl Butylmalonate

This compound is typically synthesized by alkylating diethyl malonate with a butyl halide. The table below summarizes the key methods and their experimental highlights:

Method & Alkylating Agent Key Reagents & Conditions Reported Yield Key Characteristics
n-Butyl Bromide [1] [2] Sodium ethoxide (from Na + EtOH), Diethyl malonate, Bromobutane [2] ~76% [2] Catalyst-free; performed under nitrogen atmosphere; purity up to 99.6% [2].
sec-Butyl Bromide [3] Sodium ethoxide, Diethyl malonate, 48-hour reflux in ethanol [3] 83-84% [3] Produces Diethyl sec-butylmalonate, an intermediate for dl-isoleucine [3].

Detailed Experimental Protocols

Synthesis with n-Butyl Bromide (Catalyst-Free)

This method emphasizes a catalyst-free approach to reduce production costs while maintaining high yield and purity [2].

  • Step 1: Preparation of Sodium Ethoxide

    • Absolute ethanol (900 g) is placed in a reaction kettle under a nitrogen atmosphere. Sodium (90 g) is added to the ethanol and allowed to react for 12 hours at 73°C. The nitrogen flow is then stopped, and the temperature is increased to 80°C to remove excess ethanol, leaving behind sodium ethoxide [2].
  • Step 2: Formation of Diethyl Malonate Sodium Salt

    • The reactor is cooled for 30 minutes while re-introducing nitrogen. Diethyl malonate (600 g) is added dropwise to the sodium ethoxide. After the addition, cooling and nitrogen flow are stopped [2].
  • Step 3: Alkylation with n-Bromobutane

    • Bromobutane (590 g) is added dropwise to the diethyl malonate sodium salt. The mixture is maintained at 76°C for 30 minutes. The crude product is then filtered and purified by rectification (fractional distillation) to obtain the final product [2].
Synthesis with sec-Butyl Bromide

This classic procedure from Organic Syntheses is part of a multi-step synthesis of dl-isoleucine [3].

  • Procedure:
    • In a 2L flask equipped with a stirrer and reflux condenser, sodium ethoxide is prepared from 35 g of sodium and 700 ml of absolute ethanol.
    • With heating and stirring, 250 g (1.56 moles) of diethyl malonate is added, followed by the dropwise addition of 210 g (1.53 moles) of sec-butyl bromide at a rate that causes gentle refluxing.
    • The reaction mixture is stirred and refluxed for 48 hours.
    • After cooling, ethanol is removed by distillation. The residue is treated with 200 ml of water, and the ester layer is separated.
    • The product is purified by distillation, collecting the fraction boiling at 110–120°C at 18–20 mm Hg [3].

Essential Safety and Troubleshooting Guide (FAQs)

  • Q: What are the critical safety considerations for these syntheses?

    • Many procedures use benzene for extraction or as a solvent. Benzene is a recognized carcinogen. All procedures involving it must be carried out in a well-ventilated fume hood with appropriate glove protection [4]. If possible, seek safer solvent alternatives.
    • Alkyl halides (e.g., bromobutane, methyl iodide) are often toxic and can be absorbed through the skin. Use appropriate personal protective equipment (PPE) and work in a fume hood [4] [3].
    • Reactions often involve reactive metals (sodium) and strong bases. Ensure equipment is dry and procedures for handling pyrophoric materials are followed.
  • Q: The yield of my alkylation reaction is low. What could be the cause?

    • Exposure to moisture or CO₂: The sodium ethoxide base is highly moisture-sensitive and can be deactivated by atmospheric carbon dioxide. The reaction should be set up under an inert atmosphere (e.g., nitrogen) using anhydrous solvents [3] [2].
    • Incomplete reaction: The reaction time might be insufficient. The synthesis of diethyl sec-butylmalonate, for example, requires a 48-hour reflux for complete reaction [3].
    • Side reactions: Ensuring a slow, dropwise addition of the alkyl halide can help minimize side reactions like dialkylation [3].
  • Q: Are there more modern or alternative catalytic approaches?

    • Copper Catalysis: While not explicitly detailed for the n-butyl variant, a highly relevant alternative for related tert-butylmalonate synthesis is the use of organocopper reagents. This involves the conjugate addition of Grignard reagents to alkylidenemalonates.
    • A common method is using methylmagnesium iodide with a catalytic amount of copper(I) chloride [4].
    • A more effective alternative is using pre-formed lithium dimethylcuprate, which can provide yields as high as 93% for the conjugate addition step [4].

Experimental Workflow: Alkylation Path

The following diagram illustrates the general decision-making and experimental workflow for the alkylation-based synthesis of this compound, incorporating the alternative catalytic route:

Start Start: Plan this compound Synthesis SubQ What is the target isomer? Start->SubQ Path1 Synthesis with n-BuBr (Catalyst-Free) SubQ->Path1 n-Butyl Path2 Synthesis with sec-BuBr SubQ->Path2 sec-Butyl Path3 Synthesis of tert-Butyl Isomer SubQ->Path3 tert-Butyl Step1 1. Generate NaOEt in EtOH (Under N₂ atmosphere) Path1->Step1 Path2->Step1 CP1 Consider Copper Catalysis for higher yield Path3->CP1 Step2 2. Form malonate sodium salt Step1->Step2 Step3 3. Alkylate with halide Step2->Step3 Step4 4. Work-up: Dilute, separate, wash organic layer Step3->Step4 Step5 5. Purify by fractional distillation under vacuum Step4->Step5 Step3b 3. Conjugate Addition using Grignard + Cu(I) salt or Lithium Dialkylcuprate CP1->Step3b Step3b->Step4

The information from the search provides strong foundational methods, particularly for the n-butyl and sec-butyl derivatives. The suggestion to explore copper-catalyzed conjugate addition for the tert-butyl isomer is a valuable alternative for your technical guides.

References

diethyl butylmalonate reaction byproducts removal

Author: Smolecule Technical Support Team. Date: February 2026

Common Byproducts and Purification Methods

The table below summarizes the typical byproducts and impurities you may encounter during the synthesis of diethyl butylmalonate and the recommended methods for their removal.

Byproduct/Impurity Origin Recommended Removal Method
Iodine (I₂) Oxidation of hydroiodic acid from Grignard reagent during aqueous workup [1] Wash organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) [1].
Unreacted Diethyl Malonate Alkylation step where starting material remains [2] Fractional distillation under reduced pressure to separate lower-boiling starting material from the product [1] [2].
Inorganic Salts (e.g., NaBr) Aqueous quench of the alkoxide intermediate in alkylation reactions [2] Water washing and phase separation; further removed during subsequent distillation [2].
Excess Solvents (e.g., EtOH, Toluene) Used as reaction medium or for extraction [2] Rotary evaporation and final distillation of the product [1] [2].

Frequently Asked Questions

Q: How do I remove a brownish color (likely iodine) from my crude product mixture? A: After the aqueous workup, wash your organic layer with a saturated solution of sodium thiosulfate [1]. This reduces iodine (I₂) to colorless iodide ions (I⁻), which will partition into the aqueous phase. A follow-up wash with water will help remove any remaining salts.

Q: What is the best way to separate my desired this compound from unreacted diethyl malonate? A: The most effective method is fractional distillation under reduced pressure. Due to the higher molecular weight of the alkylated product, it will have a higher boiling point than the starting diethyl malonate. You should first remove the lower-boiling fraction, which contains the unreacted starting material, before collecting your pure product [1] [2].

Q: After the reaction, my product mixture is difficult to purify due to an emulsion or persistent water. What can I do? A: One reported procedure involves a series of washes after the reaction is complete [2]:

  • First, reduce the temperature to below 60°C.
  • Add water and an aqueous sodium bromide solution to help break emulsions and salt out organic materials.
  • Add toluene to aid in the azeotropic removal of residual water.
  • Finally, perform a distillation to remove toluene and isolate the pure product [2].

Detailed Experimental Protocols for Byproduct Removal

Here are detailed methodologies cited from literature for key purification steps.

1. Washing with Sodium Thiosulfate to Remove Iodine [1] > * Context: This step is performed during the workup of a Grignard addition reaction to produce diethyl tert-butylmalonate. > * Procedure: After the reaction mixture is hydrolyzed with dilute sulfuric acid and the ether layer is separated, the combined ether solutions are washed with 100 mL of saturated aqueous sodium thiosulfate. > * Purpose: This ensures the absence of iodine impurity in the final product, which can cause discoloration.

2. Purification via Fractional Distillation [1] [2] > * Context: This is a standard final step in the synthesis to isolate the pure malonate ester. > * Procedure: The residual liquid after solvent evaporation is distilled through a short Vigreux column or a spinning band column under reduced pressure. > * Example: Diethyl tert-butylmalonate is collected as a colorless liquid boiling at 60–61°C (0.7 mm Hg) [1]. Another method for a similar compound simply specifies distilling the fraction boiling at 110–120°C (18–20 mm Hg) [3].

Synthesis and Purification Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound, integrating the key troubleshooting steps.

Start Start: Crude Reaction Mixture Step1 Step 1: Dilute and Transfer Start->Step1 Step2 Step 2: Aqueous Workup & Washing Step1->Step2 Problem2 Color from Iodine? Step2->Problem2 During Workup Step3 Step 3: Dry Organic Phase Problem1 Persistent Emulsion? Step3->Problem1 After Separation Step4 Step 4: Concentrate Step5 Step 5: Purify by Distillation Step4->Step5 End Pure this compound Step5->End Problem1->Step4 No Solution1 Add brine (NaBr solution) and/or toluene Problem1->Solution1 Yes Solution1->Step4 Problem2->Step3 No Solution2 Wash with Sat. Na₂S₂O₃ Problem2->Solution2 Yes Solution2->Step3

References

diethyl butylmalonate solvent selection guide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Physical Properties

The following table summarizes the essential identifying information and physical properties of Diethyl Butylmalonate (CAS 133-08-4) for laboratory handling and experiment design [1].

Property Value / Description
CAS Number 133-08-4
Molecular Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Boiling Point 235-240 °C (lit.)
Density 0.983 g/mL at 25 °C (lit.)
Flash Point 201 °F (approx. 94 °C)
Melting Point 238 °C
Appearance Colorless to almost colorless clear liquid
Refractive Index n²₀/D 1.424 (lit.)
Water Solubility 330 mg/L at 20°C
Storage Sealed in dry, at room temperature

Synthesis and Experimental Protocol

This compound is primarily synthesized via a two-step alkylation process. The workflow below outlines the general procedure:

G Start Start Synthesis Step1 Generate Sodium Ethoxide React Ethanol with Sodium at 70-73°C for 12-15h Start->Step1 Step2 Form Diethyl Malonate Sodium Salt Add Diethyl Malonate to Sodium Ethoxide Step1->Step2 Step3 Alkylation Add n-Butyl Bromide React at 76-84°C Step2->Step3 Step4 Work-up & Purification Cool, Add Water & Sodium Bromide Extract with Toluene, Distill Step3->Step4 Final Final Product This compound Step4->Final

Here is a detailed methodology based on a patent, which avoids the use of a catalyst and is reported to yield high-purity product suitable for pharmaceutical applications [2]:

  • Generation of Sodium Ethoxide

    • In a reactor filled with ethanol, introduce a nitrogen (N₂) atmosphere.
    • Add metallic sodium to the absolute ethanol. The molar ratio of sodium to ethanol should be between 1:4 and 1:5.
    • Maintain the reaction mixture at a temperature of 70-73 °C for 12 to 15 hours.
    • Stop the N₂ flow and heat the mixture to 80-120 °C to remove and recover excess ethanol, resulting in the sodium ethoxide intermediate.
  • Formation of Diethyl Malonate Sodium Salt

    • Cool the reactor by circulating cooling water in the jacket for 30-60 minutes and re-establish a N₂ atmosphere.
    • Slowly add diethyl malonate dropwise to the sodium ethoxide under this controlled, cooled environment.
    • After the addition is complete, stop the cooling water and N₂ flow. The diethyl malonate sodium salt is formed.
  • Alkylation to Form this compound

    • Add n-butyl bromide to the diethyl malonate sodium salt from the previous step.
    • Heat the mixture to 76-84 °C and maintain this temperature for 0.5 to 1 hour to allow the reaction to proceed.
  • Work-up and Purification

    • Cool the reaction mixture to below 60 °C.
    • Add water and an aqueous sodium bromide solution to the mixture. Filter as necessary.
    • Add toluene to remove any residual water via azeotropic distillation.
    • Finally, purify the crude product through distillation under reduced pressure to obtain pure this compound.

Handling, Safety & Troubleshooting

This section addresses common practical questions based on its chemical properties [1].

Question Answer & Guidance
What are the key storage conditions? Store in a sealed container in a dry environment at room temperature. Protect from moisture to prevent hydrolysis of the ester groups.
Is it flammable? It has a flash point of 94 °C, classifying it as combustible. Use away from open flames and ignition sources.
What is its solubility in common solvents? It is miscible with organic solvents like DMSO. Its solubility in water is very low (330 mg/L), making it suitable for aqueous-organic separations.

Primary Applications

This compound is a valuable building block in organic synthesis, primarily used as an intermediate in the pharmaceutical industry. A key application is its use as a precursor in the synthesis of Phenylbutazone, an antipyretic and analgesic drug [2]. It is also cited as a reagent in the synthesis of peptide deformylase inhibitors, which are investigated for their activity against drug-resistant bacteria [1].

Data Gaps and Limitations

The current search results have limitations for creating a full solvent selection guide:

  • Lacks comparative data: No information directly compares its solvating power, polarity, or performance against other common laboratory solvents.
  • Limited troubleshooting details: The available sources do not provide extensive troubleshooting for common experimental problems like low yield, impurity formation, or reaction optimization.

References

diethyl butylmalonate vs dimethylsuccinate succinate studies

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile Comparison

The table below summarizes the basic chemical information for both compounds.

Property Diethyl Butylmalonate (DBM) Dimethyl Succinate
Chemical Formula C₁₁H₂₀O₄ [1] C₆H₁₀O₄ [2]
Molecular Weight 216.2741 g/mol [1] 146.1412 g/mol [2]
CAS Registry Number 133-08-4 [1] 106-65-0 [2]
Chemical Structure Diethyl ester of butylmalonic acid [1] Dimethyl ester of succinic acid [2]
IUPAC Name Propanedioic acid, butyl-, diethyl ester [1] 1,4-dimethyl butanedioate [2]
Boiling Point 510.7 K (approx. 237.5 °C) [1] 195-197 °C [2]

Biological Activities and Research Applications

The research focus and biological activities of these two compounds differ significantly.

Aspect This compound (DBM) Dimethyl Succinate
Primary Research Role Therapeutic candidate for neurodegenerative diseases [3] Chemical intermediate, metabolite, flavor/fragrance agent [2] [4]
Key Biological Activity Inhibits succinate dehydrogenase (SDH); anti-inflammatory, neuroprotective [3] Information limited in provided search results; role in metabolic studies implied [5]
Relevant Disease Models Alzheimer's disease (5×FAD transgenic mice) [3] Not specified in provided search results
Mechanistic Insight Attenuates neuroinflammation, improves synaptic ultrastructure, increases PSD95/BDNF protein levels [3] Information limited in provided search results

Key Experimental Protocols

Here is a summary of the experimental methodologies from recent DBM research, which you can adapt for laboratory use.

In Vivo Assessment of Cognitive and Anti-inflammatory Effects

This methodology is used to evaluate the therapeutic potential of compounds like DBM in neurodegenerative models [3].

  • Animal Model: Use transgenic mouse models of Alzheimer's disease (e.g., 5×FAD mice) and wild-type controls (e.g., C57BL/6J). Group animals randomly into vehicle control, compound-treated, and healthy control groups [3].
  • Compound Administration: Administer the compound via intraperitoneal injection. For DBM, a dose of 40 mg/kg, administered twice weekly for 4 weeks, has been reported [3].
  • Behavioral Testing: Conduct a battery of tests after the treatment period to assess cognitive function and depressive-like behaviors [3]:
    • Morris Water Maze (MWM): Tests spatial learning and memory. Track latency to find a submerged platform and time spent in the target quadrant [3].
    • Y-Maze Spatial Memory Test: Evaluates spatial working memory based on spontaneous alternation behavior [3].
    • Novel Object Recognition (NOR): Assesses recognition memory by measuring time spent exploring a novel object versus a familiar one [3].
  • Molecular & Histological Analysis: Upon completion of behavioral tests, collect brain tissues (e.g., hippocampus, amygdala) for analysis [3]:
    • Western Blotting: Quantify changes in synaptic protein levels like PSD95 and BDNF [3].
    • Immunofluorescence/RT-qPCR: Detect and quantify markers of neuroinflammation, such as ionized calcium-binding adapter molecule 1 (Iba1) for microglia, and pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) [3].
    • Transmission Electron Microscopy (TEM): Evaluate ultrastructural changes in synapses within the hippocampus [3].

Mechanistic Pathway of DBM

The following diagram illustrates the proposed anti-inflammatory and neuroprotective mechanism of this compound (DBM) in the brain, based on current research.

G Start DBM Administration (i.p. injection) Hydrolysis Hydrolysis in vivo Start->Hydrolysis SDH_Inhibition Inhibition of Succinate Dehydrogenase (SDH) Hydrolysis->SDH_Inhibition Active Metabolite Succinate_Accum Reduced Succinate Oxidation SDH_Inhibition->Succinate_Accum ROS_Reduction Decreased Mitochondrial ROS Production Succinate_Accum->ROS_Reduction Microglia Suppressed Microglial Activation ROS_Reduction->Microglia Cytokines Reduced Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia->Cytokines Neuroprot Neuroprotective Effects Cytokines->Neuroprot Synapse Improved Synaptic Ultrastructure Neuroprot->Synapse Proteins Increased PSD95 & BDNF Protein Levels Neuroprot->Proteins Outcome Improved Cognitive Function & Reduced Depression Synapse->Outcome Proteins->Outcome

DBM's Proposed Mechanism of Action [3]: Diagram shows DBM hydrolyzes to an active metabolite that inhibits Succinate Dehydrogenase (SDH), reducing reactive oxygen species (ROS) and neuroinflammation, ultimately leading to neuroprotection.

Research Considerations

  • DBM's Therapeutic Profile: DBM shows promise for Alzheimer's disease treatment, improving cognitive deficits and depression by targeting neuroinflammation and synaptic health [3].
  • Mechanism vs. Comparators: DBM acts as a succinate dehydrogenase (SDH) inhibitor, distinguishing it from other compounds. Its hydrolysis product, malonate, competitively inhibits SDH, reducing ROS and inflammation [3].
  • Distinct Research Applications: These compounds are not direct substitutes. DBM is used to study SDH inhibition's therapeutic effects, while dimethyl succinate is primarily a chemical tool [3] [2].

References

Direct Comparison: Diethyl Butylmalonate vs. Dimethyl Malonate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a direct, side-by-side comparison of Diethyl butylmalonate and a closely related SDH inhibitor, Dimethyl malonate (DMM), based on the gathered experimental data.

Feature This compound (DBM) Dimethyl Malonate (DMM)
Chemical Structure C₁₁H₂₀O₄ [1] C₅H₈O₄ [2]
Molecular Weight 216.27 g/mol [1] 132.11 g/mol [2]
CAS Number 133-08-4 [1] [3] 108-59-8 [2]
Mechanism of Action Competitive inhibitor of SDH; hydrolyzes to malonate [4] [5] Competitive inhibitor of SDH; hydrolyzes to malonate [6] [2]
Key Biological Effects Anti-inflammatory, neuroprotective, attenuates cognitive deficits & depression, inhibits ROS production [1] [4] [5] Neuroprotective, reduces neuronal apoptosis, inhibits ROS production [6] [2]
In Vivo Model (Animal) 5×FAD transgenic mice (Alzheimer's model) [4] [5] Sprague-Dawley rats (Cardiac Arrest model) [6] [2]
In Vivo Dosage & Route 40 mg/kg; intraperitoneal injection; twice weekly for 4 weeks [4] [5] 6 mg/kg/min; intravenous infusion; during and after resuscitation (51 min total) [6] [2]
Key In Vivo Outcomes Improved cognitive function, alleviated depression, enhanced synaptic ultrastructure, reduced neuroinflammation [4] [5] Improved return of spontaneous circulation (ROSC), better neurological performance, reduced neuronal apoptosis [6] [2]
Blood-Brain Barrier (BBB) Crosses the BBB (effects demonstrated in brain) [4] [5] Explicitly reported to cross the BBB [2]

Experimental Protocols for Key Findings

Here are the detailed methodologies from pivotal studies involving DBM and DMM.

Protocol for DBM in Alzheimer's Disease Models

This protocol is based on the research from Frontiers in Neuroscience (2024) [4] [5].

  • Animal Model: 4-month-old 5×FAD transgenic mice (a model of Alzheimer's disease) and C57BL/6J control mice.
  • Compound Source: DBM (CAS 112038-100ML) from Sigma-Aldrich [4] [5].
  • Administration:
    • Dosage: 40 mg/kg.
    • Route: Intraperitoneal injection.
    • Frequency: Twice weekly.
    • Duration: 4 weeks.
  • Behavioral Assessment (Post-treatment): A battery of tests was performed after the 4-week intervention, including:
    • Morris Water Maze: To assess spatial learning and memory.
    • Y-maze: To evaluate spatial working memory.
    • Novel Object Recognition: To test recognition memory.
    • Tail Suspension Test & Forced Swimming Test: To measure depression-like behavior.
  • Tissue Analysis: After behavioral tests, brain tissues (hippocampus and amygdala) were collected for:
    • Immunofluorescence: To quantify microglia accumulation.
    • Western Blot: To analyze protein levels (e.g., PSD95, BDNF).
    • RT-qPCR: To measure mRNA levels of pro-inflammatory cytokines.
    • Transmission Electron Microscopy (TEM): To examine synaptic ultrastructure.
Protocol for DMM in Cardiac Arrest Models

This protocol is derived from a study published in Neuroscience (2018) [6].

  • Animal Model: Sprague-Dawley male rats (250-300 g) subjected to cardiac arrest via asphyxiation.
  • Compound Source: Dimethyl malonate (DMM).
  • Administration:
    • Dosage: 6 mg/kg/min.
    • Route: Intravenous infusion.
    • Timing: Infusion started 1 minute before cardiopulmonary resuscitation (CPR) and continued for 50 minutes after the return of spontaneous circulation (ROSC) (51 minutes total) [6] [2].
  • Neurological Assessment: Neurological function was scored at days 1, 2, and 3 after CPR.
  • Tissue Analysis: Brain tissues were collected after reperfusion for:
    • TUNEL Staining: To assess apoptosis in hippocampal neurons.
    • Western Blot: To analyze cleavage of caspase-3 and expression of HIF-1α.
    • Biochemical Assays: To measure levels of reactive oxygen species (ROS) and cytochrome C leakage.

Mechanism of Action and Research Context

The following diagram illustrates the shared and distinct mechanisms and research applications of DBM and DMM.

sdh_inhibition SDH_Inhibitor SDH Inhibitor (e.g., DBM or DMM) Hydrolysis Hydrolysis to Malonate SDH_Inhibitor->Hydrolysis Enters cell SDH_Blockade Competitive Inhibition of Succinate Dehydrogenase (SDH) Hydrolysis->SDH_Blockade Succinate_Accumulation Accumulation of Succinate SDH_Blockade->Succinate_Accumulation Reduced_ROS Reduced Mitochondrial ROS Production SDH_Blockade->Reduced_ROS Primary Effect HIF1A_Stabilization Stabilization of HIF-1α Succinate_Accumulation->HIF1A_Stabilization In Cancer Models Neuroprotective_Effects Neuroprotective Effects Reduced_ROS->Neuroprotective_Effects Tumor_Growth Tumor Growth & Angiogenesis HIF1A_Stabilization->Tumor_Growth Promotes

The diagram above shows the core mechanism shared by malonate-based SDH inhibitors like DBM and DMM. However, the biological outcome depends heavily on the disease context:

  • In Neuroinflammatory & Ischemic Models (DBM in Alzheimer's, DMM in cardiac arrest): The primary beneficial effect comes from reducing ROS and oxidative stress, leading to neuroprotection [4] [5] [6].
  • In Cancer Models: SDH inhibition by other compounds can lead to succinate accumulation, which stabilizes HIF-1α and promotes tumor growth, making SDH a target for cancer therapy [7] [8]. This dual role is an important consideration for drug development.

Key Takeaways for Researchers

  • DBM's Proven Niche: DBM has strong, recent preclinical data supporting its use for research into neurodegenerative diseases like Alzheimer's, with positive effects on both cognitive and depressive behaviors [4] [5].
  • Choosing an Inhibitor: The choice between DBM, DMM, or other inhibitors should be based on your specific disease model. DMM has a longer track record in ischemia-reperfusion injury research [6] [2].
  • The Therapeutic Paradox: Be aware of the dual nature of SDH inhibition. While protective in neuroinflammation, its effect can be detrimental in certain cancer contexts, which is why novel SDH inhibitors are being explored for oncology applications [7] [8] [9].
  • Consider Delivery: Both DBM and DMM are effective in vivo as they can cross the blood-brain barrier, a critical feature for CNS research [4] [5] [2].

References

diethyl butylmalonate NMR validation HNMR spectrum

Author: Smolecule Technical Support Team. Date: February 2026

A Guide to NMR Spectra of Butylmalonate Esters

The core requirement for validating a structure via NMR is to confirm that the experimental spectrum matches the expected chemical shifts and splitting patterns for all protons in the molecule. The table below summarizes the key reported data for diethyl butylmalonate and one of its structural isomers.

Compound Name (CAS RN) Characteristic (^1)H NMR Peaks (δ, CDCl₃) & Molecular Weight Key Structural Features

| This compound (133-08-4) [1] [2] | • 1.22 (t, J=7 Hz, 6H) • 4.05 (q, J=7 Hz, 4H) • 3.03 (s, 1H) • 1.08 (s, 9H) MW: 216.27 g/mol | • tert-butyl group: Singlet at ~1.08 ppm. • Malonate CH₂: Singlet at ~3.03 ppm. • Ethyl group: Triplet/quartet at ~1.22/4.05 ppm. | | Diethyl sec-butylmalonate (83-27-2) [3] | Information limited to molecular structure and formula. MW: 216.27 g/mol | • sec-butyl group: Indicates a different substitution pattern on the central carbon chain. |

It is crucial to note that the data available for This compound (133-08-4) describes the tert-butyl isomer [1] [4]. The search results did not contain the experimental (^1)H NMR spectrum for the n-butyl isomer, which is often the default when the prefix "n-" is omitted. The data for Diethyl sec-butylmalonate is also limited to its molecular information [3]. This lack of comprehensive, directly comparable spectral data for different isomers currently prevents a full quantitative comparison.

Experimental Protocol for NMR Validation

For reliable NMR validation, you should compare your experimental spectrum against a known standard under controlled conditions. The following workflow outlines the general procedure, based on methodologies found in the search results.

Start Start: Prepare NMR Sample Step1 Dissolve 20-30 mg of This compound in 0.6-0.7 mL of CDCl₃ Start->Step1 Step2 Transfer solution to a clean, dry NMR tube Step1->Step2 Step3 Acquire 1H NMR Spectrum (300 MHz, referenced to TMS) Step2->Step3 Step4 Analyze Spectrum: Confirm chemical shifts, integration, and multiplicity Step3->Step4 End Report: Validate against reference data Step4->End

Methodology Details:

  • Sample Preparation: The sample should be prepared as a dilute solution in deuterated chloroform (CDCl₃), a standard solvent for NMR spectroscopy [5].
  • Instrumentation and Acquisition: Spectra are typically acquired at room temperature using standard parameters on a 300 MHz or higher frequency NMR spectrometer. The spectrum should be referenced to tetramethylsilane (TMS) at 0 ppm [5].
  • Spectral Analysis: Identify all characteristic peaks and compare them to the reference data in the table above. Pay close attention to the chemical shift (δ), integration (number of protons), and splitting pattern (e.g., singlet, triplet, quartet) of each signal [4].
  • Purity Consideration: For accurate results, ensure the compound has high chemical purity (>99.0%) before analysis [6].

References

Mass Spectrometry Data and Isomer Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Diethyl butylmalonate can refer to different structural isomers. The table below summarizes key identifying information for two common isomers from the National Institute of Standards and Technology (NIST) database.

Property Diethyl n-butylmalonate Diethyl tert-butylmalonate
CAS Registry Number 133-08-4 [1] 759-24-0 [2]
Molecular Formula C11H20O4 [1] C11H20O4 [2]
Molecular Weight 216.2741 g/mol [1] 216.2741 g/mol [2]
IUPAC Name Diethyl 2-butylmalonate [1] Diethyl (1,1-dimethylethyl)malonate [2]
Standard InChIKey RPNFNBGRHCUORR-UHFFFAOYSA-N [1] RJNICNBRGVKNSR-UHFFFAOYSA-N [2]
Mass Spectrum Available via NIST subscription [1] Available via NIST subscription [2]

The electron ionization mass spectra for both isomers are available through the NIST subscription service [2] [1]. Since they share the same molecular formula, the primary role of mass spectrometry is to distinguish between them based on their unique fragmentation patterns.

Experimental Protocols for Analysis

For a complete analysis, mass spectrometry is often coupled with separation techniques like HPLC. Here are the core methodologies based on the available literature.

HPLC Separation for Sample Preparation

A reverse-phase HPLC method can be used to separate and analyze this compound, which is a critical step before mass spectrometry, especially for complex mixtures.

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [3].
  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid [3].
  • MS-Compatibility: For mass spectrometry applications, phosphoric acid should be replaced with formic acid to ensure compatibility with the MS instrument [3].
  • Scalability: The method is scalable and can also be used for preparative separation to isolate impurities [3].

The following diagram outlines the workflow for analyzing this compound using liquid chromatography and mass spectrometry:

Start Start Analysis HPLC HPLC Separation Start->HPLC Sample Injection MS Mass Spectrometry HPLC->MS Eluent Flow Data Data Analysis MS->Data Spectral Data Id Compound Identified Data->Id Interpretation

Synthesis and Quality Control

While not a direct protocol for analysis, the synthetic procedure can inform quality control. Diethyl tert-butylmalonate can be prepared via a conjugate addition reaction. The purity of the final product is typically confirmed through the following physical properties, which can serve as a reference for analysts:

  • Boiling Point: 60–61°C at 0.7 mm Hg [4].
  • Refractive Index: n20D 1.4250 [4].
  • IR Spectroscopy: Absorption at 1750 cm-1 (ester C=O) [4].
  • NMR Spectroscopy: Characteristic peaks at δ 1.08 (s, 9H), 1.22 (t, J = 7 Hz, 6H), 3.03 (s, 1H), and 4.05 (q, J = 7 Hz, 4H) [4].

Guidance for Further Research

To perform a comprehensive product comparison, you may need to consult more specialized sources.

  • Access NIST Spectra: Gain access to the full mass spectra through an institutional subscription to the NIST Mass Spectral Library to study the characteristic fragmentation patterns of each isomer [2] [1].
  • Contact Vendors: Reach out to chromatography column manufacturers (like SIELC) and chemical suppliers directly. They can often provide detailed application notes and comparative performance data that is not available in the public domain [3] [5].

References

diethyl butylmalonate purity specification drug standard

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Profile and Supplier Specifications

The following table summarizes the core chemical identifiers and available purity specifications from commercial suppliers.

Property Details
CAS Registry Number 133-08-4 [1] [2] [3]
Molecular Formula C₁₁H₂₀O₄ [1] [2] [3]
Molecular Weight 216.27-216.28 g/mol [1] [2] [3]
IUPAC Name 1,3-diethyl 2-butylpropanedioate [1]
Physical Form Colorless to light yellow liquid [1] [4] [5]
Density 0.983 g/mL at 25°C [4] [5]
Boiling Point 235-240 °C [1] [5]
Reported Purity ≥99.0% (GC) [1] [5]

A Chinese patent for a preparation method states that the resulting DBM had a high purity of 99.57% to 99.69% and "conforms to the drug quality standard" [6]. This indicates that DBM meeting this purity threshold is considered suitable for pharmaceutical synthesis.

Research Applications and Biological Data

Diethyl Butylmalonate is primarily recognized in research as a competitive inhibitor of succinate dehydrogenase (SDH), an enzyme in the Krebs cycle [4]. This activity underpins its investigated biological effects.

The table below outlines key findings from recent preclinical research:

Research Context Reported Biological Activity / Finding
Neuroinflammation & Alzheimer's Disease (AD) Ameliorated cognitive deficits and depression-like behaviors in a 5×FAD transgenic mouse model of AD [7].
Mechanism in AD Models Attenuated synaptic impairment, improved levels of PSD95 and BDNF proteins, decreased microglia accumulation, and downregulated neuroinflammation in the hippocampus and amygdala [7].
General Anti-inflammatory Effect Exerts anti-inflammatory effects by inhibiting ROS production, linked to its role as an SDH inhibitor [7] [4].
Toxicological Data Shows toxicity to T. pyriformis, with a log(IGC₅₀⁻¹) of 0.557 [4].

Experimental Protocol from Literature

For your reference, here is a detailed in vivo experimental protocol from a published study investigating DBM's effects on Alzheimer's disease models [7].

  • Animal Model: 5×FAD transgenic mice (4 months old) and C57BL/6J control mice.
  • Dosage and Administration:
    • Compound: this compound (CAS 133-08-4, sourced from Sigma-Aldrich) [7].
    • Dosage: 40 mg/kg [7].
    • Route of Administration: Intraperitoneal injection [7].
    • Dosing Frequency: Twice weekly [7].
    • Intervention Period: 4 weeks [7].
  • Behavioral Assessments (post-treatment):
    • Cognitive Function: Morris water maze, Y-maze spatial memory, novel object recognition tests [7].
    • Depression-like Behavior: Tail suspension test, forced swimming test [7].
  • Post-Sacrifice Analysis:
    • Techniques: Transmission electron microscopy, Golgi-Cox staining, immunofluorescence, RT-qPCR, western blot [7].
    • Tissues Analyzed: Hippocampus and amygdala [7].

Mechanism of Action Visualization

The following diagram illustrates the reported mechanism of action for this compound as an SDH inhibitor, based on the cited research [7] [4]:

G DBM This compound (DBM) SDH Succinate Dehydrogenase (SDH) DBM->SDH Competitive Inhibition Outcome Reduced Neuroinflammation Improved Synaptic Function DBM->Outcome Leads to Succinate Succinate Oxidation SDH->Succinate ROS ROS Production Succinate->ROS Inflammation Pro-inflammatory Response ROS->Inflammation

Key Considerations for Researchers

  • Pharmaceutical Intermediate: DBM is explicitly described as an "important synthetic intermediate," notably for antipyretic and analgesic drugs like phenylbutazone [6].
  • Research Use Only: Commercial suppliers explicitly state that their DBM products are "For research use only" and "Not for diagnostic or therapeutic use" [4] [8].
  • Comparative Data Gap: The search results do not contain head-to-head experimental comparisons of DBM with other SDH inhibitors or alternative compounds for the mentioned applications.

References

diethyl butylmalonate bioactivity comparison similar esters

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity Profile of Diethyl Butylmalonate

Bioactivity Aspect Experimental Model & Dosage Key Findings & Quantitative Data

| Cognitive Improvement | 5×FAD mouse model of Alzheimer's disease; 40 mg/kg, i.p., twice weekly for 4 weeks [1]. | Mitigated cognitive deficits in multiple tests:

  • Morris Water Maze: Improved learning and memory.
  • Y-maze: Enhanced spatial memory.
  • Novel Object Recognition: Increased novel object discrimination index [1]. | | Anti-depressant Effect | 5×FAD mouse model; 40 mg/kg, i.p., twice weekly for 4 weeks [1]. | Alleviated depression-like behaviors in:
  • Tail suspension test
  • Forced swimming test [1]. | | Synaptic Protection | 5×FAD mouse model; 40 mg/kg, i.p., twice weekly for 4 weeks [1]. | - Improved synaptic ultrastructure (via electron microscopy).
  • Enhanced neurite outgrowth (via Golgi-Cox staining).
  • Increased protein levels of PSD95 and BDNF in the hippocampus [1]. | | Anti-neuroinflammatory | 5×FAD mouse model; 40 mg/kg, i.p., twice weekly for 4 weeks [1]. | - Decreased accumulation of microglia in hippocampus and amygdala.
  • Downregulated key pro-inflammatory cytokines [1]. |

Detailed Experimental Protocols

The following methodology details are adapted from the 2024 study by Frontiers in Neuroscience [1], which forms the basis for the bioactivity data in the table above.

  • Animal Model: The study used 4-month-old 5×FAD transgenic mice, which model Alzheimer's disease, alongside C57BL/6J mice as a control.
  • DBM Administration: this compound (CAS 133-08-4, sourced from Sigma-Aldrich) was dissolved in phosphate-buffered solution (PBS). It was administered via intraperitoneal injection at 40 mg/kg, two times per week for 4 weeks [1].
  • Behavioral Testing: A battery of tests was conducted after the 4-week treatment period:
    • Morris Water Maze (MWM): Assessed spatial learning and memory over 5 days of training [1].
    • Y-maze Spatial Memory Test: Evaluated the willingness to explore a novel arm, reflecting spatial memory [1].
    • Novel Object Recognition (NOR): Measured recognition memory by calculating the time spent exploring a novel object versus a familiar one [1].
    • Tail Suspension Test (TST) & Forced Swimming Test (FST): Two standard methods for assessing depression-like behavior in rodents [1].
  • Molecular & Histological Analysis: After behavioral tests, brain tissues (hippocampus and amygdala) were collected for:
    • Transmission Electron Microscopy: To visualize synaptic ultrastructure [1].
    • Golgi-Cox Staining: To analyze neurite outgrowth and dendritic complexity [1].
    • Immunofluorescence & Western Blot: To quantify microglial activation and protein levels (e.g., PSD95, BDNF) [1].
    • RT-qPCR: To measure mRNA levels of inflammatory cytokines [1].

Mechanism of Action: The SDH Pathway

DBM's primary bioactivity is attributed to its role as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial Krebs cycle and electron transport chain. The diagram below illustrates how this mechanism leads to its observed anti-inflammatory and neuroprotective effects.

G Metabolic Insult (e.g., LPS) Metabolic Insult (e.g., LPS) Succinate Accumulation Succinate Accumulation Metabolic Insult (e.g., LPS)->Succinate Accumulation SDH-driven Oxidation SDH-driven Oxidation Succinate Accumulation->SDH-driven Oxidation Mitochondrial ROS Production Mitochondrial ROS Production SDH-driven Oxidation->Mitochondrial ROS Production Drives Pro-inflammatory Response Pro-inflammatory Response Mitochondrial ROS Production->Pro-inflammatory Response Promotes Neuroinflammation\n& Synaptic Damage Neuroinflammation & Synaptic Damage Pro-inflammatory Response->Neuroinflammation\n& Synaptic Damage DBM Administration DBM Administration Inhibits SDH Inhibits SDH DBM Administration->Inhibits SDH Reduces Succinate Oxidation Reduces Succinate Oxidation Inhibits SDH->Reduces Succinate Oxidation Lowers Mitochondrial ROS Lowers Mitochondrial ROS Reduces Succinate Oxidation->Lowers Mitochondrial ROS Attenuates Neuroinflammation Attenuates Neuroinflammation Lowers Mitochondrial ROS->Attenuates Neuroinflammation Protects Synapses\n& Improves Behavior Protects Synapses & Improves Behavior Attenuates Neuroinflammation->Protects Synapses\n& Improves Behavior

(cited from the underlying mechanism studies [1] [2])

Summary and Key Distinctions

  • Unique Anti-inflammatory Mechanism: Unlike many bioactive esters that may act as direct antioxidants or antimicrobials, DBM's core bioactivity is its metabolic regulation via SDH inhibition, reducing the driving force behind inflammation [1] [2].
  • Therapeutic Potential in Neurology: Current evidence positions DBM as a promising candidate for treating conditions like Alzheimer's disease, where it simultaneously addresses cognitive deficits, depression, and underlying neuropathology [1].
  • Research Context: It is crucial to note that these compelling bioactivities have so far been demonstrated in animal models. Further research is required to establish efficacy and safety in humans [1].

References

diethyl butylmalonate spectroscopic data validation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Spectroscopic Data

The table below summarizes the key identifying information and a basic physical property for Diethyl Butylmalonate [1] [2].

Property Value / Description
CAS Registry Number 133-08-4 [1] [2]
Molecular Formula C₁₁H₂₀O₄ [1]
Molecular Weight 216.27 g/mol [1]
Boiling Point 235-240 °C [2]
Density 0.98 g/cm³ [2]
Refractive Index (nD20) 1.421 - 1.423 [2]
InChIKey RPNFNBGRHCUORR-UHFFFAOYSA-N [1] [2]

Regarding spectroscopic data, only a 1H NMR spectrum is listed as available online, but the specific spectral data (chemical shifts, multiplicity, integration) are not detailed in the search results [1].

Pharmacological Activity and Experimental Protocol

A recent 2024 study investigated the effects of DBM on cognitive deficits and depression in a mouse model of Alzheimer's disease (5×FAD mice) [3]. The proposed mechanism of action involves the inhibition of Succinate Dehydrogenase (SDH), which reduces neuroinflammation [3] [4]. The following diagram illustrates this pathway.

dbm_mechanism LPS LPS / Pro-inflammatory Signal Succinate Succinate LPS->Succinate SDH Succinate Dehydrogenase (SDH) ROS Mitochondrial ROS SDH->ROS Succinate->SDH Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) ROS->Inflammation DBM This compound (DBM) DBM->SDH Inhibits

Diagram 1: Proposed anti-inflammatory mechanism of DBM via SDH inhibition.

Experimental Protocol from the Study [3]:

  • Animal Model: 4-month-old 5×FAD transgenic mice and C57BL/6J control mice.
  • DBM Administration: 40 mg/kg, administered via intraperitoneal injection, twice a week for 4 weeks.
  • Behavioral Tests (Cognitive Function): Morris water maze, Y-maze spatial memory, novel object recognition test.
  • Behavioral Tests (Depression-like Behavior): Tail suspension test, forced swimming test.
  • Molecular Analysis: Post-behavioral tests, hippocampal and amygdala tissues were analyzed using:
    • Transmission electron microscopy and Golgi-Cox staining to assess synaptic ultrastructure and neurite impairment.
    • Western blot to quantify levels of PSD95 and BDNF proteins.
    • Immunofluorescence and RT-qPCR to evaluate microglia accumulation and expression of pro-inflammatory cytokines.

Key Findings: The study concluded that DBM effectively mitigated cognitive deficits and depression in the 5×FAD mice. This was associated with improved synaptic ultrastructure, increased levels of PSD95 and BDNF, and reduced neuroinflammation [3].

Synthesis Workflow

While not a direct performance comparison, the methods to synthesize DBM are relevant for researchers. The following diagram outlines two common synthetic routes.

dbm_synthesis Malonate Diethyl Malonate SodiumSalt Diethyl Malonate Sodium Salt Malonate->SodiumSalt SodiumEthoxide Sodium Ethoxide SodiumEthoxide->SodiumSalt DBM This compound (DBM) SodiumSalt->DBM Bromobutane Bromobutane (n- or sec-) Bromobutane->DBM Alkylation

Diagram 2: Two synthetic routes to this compound.

Detailed Alkylation Protocol (from a patent) [5]:

  • Generation of Sodium Ethoxide: Metallic sodium is reacted with absolute ethanol in an inert (N₂) atmosphere at 70-73°C for 12-15 hours. Excess ethanol is then removed by distillation.
  • Formation of Sodium Malonate Salt: The reactor is cooled, and diethyl malonate is slowly added dropwise to the sodium ethoxide to form the reactive sodium salt.
  • Alkylation: n-Butyl bromide is added to the sodium salt, and the reaction mixture is heated and maintained at 76-84°C for 0.5-1 hour.
  • Work-up and Purification: The mixture is cooled, and water and aqueous sodium bromide are added. Toluene is used to extract the product and remove excess water. The final product is isolated via distillation.

An alternative synthesis of a related compound, Diethyl sec-butylmalonate, is documented in Organic Syntheses using a similar alkylation procedure with sec-butyl bromide and a 48-hour reflux in ethanol [6].

How to Proceed with Data Validation

The information available from the search is a starting point. For a rigorous spectroscopic validation, I suggest you:

  • Consult Specialized Databases: Use commercial spectral databases (e.g., SciFinder, Reaxys) or the supplier information listed on ChemExper [2] to obtain full NMR (¹H, ¹³C), IR, and MS spectra for direct comparison.
  • Perform Experimental Comparison: If possible, run your own NMR analysis of a DBM sample and compare the observed chemical shifts and splitting patterns with the reference data you acquire.

References

×

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Exact Mass

216.13615911 g/mol

Monoisotopic Mass

216.13615911 g/mol

Boiling Point

237.5 °C

Heavy Atom Count

15

UNII

CYY2Q744WB

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

133-08-4

Wikipedia

Diethyl butylmalonate

Dates

Last modified: 08-15-2023

Explore Compound Types